Quinuclidine hydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBBZLOMXKMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39896-06-5 | |
| Record name | 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39896-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinuclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinuclidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinuclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINUCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinuclidine Hydrochloride: An In-depth Technical Guide on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidine (B89598), a bicyclic amine with a distinctive cage-like structure, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the key synthetic routes to quinuclidine hydrochloride and delves into the historical milestones of its discovery. Detailed experimental protocols for prominent synthetic methods are presented, alongside a comparative analysis of their efficiencies. The evolution of synthetic strategies, from early intramolecular cyclizations to more refined modern procedures, is illustrated through reaction pathway diagrams. This document serves as a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering a consolidated repository of technical data and historical context.
Discovery and Historical Context
The journey of quinuclidine from a chemical curiosity to a cornerstone of medicinal chemistry is marked by several key discoveries. Initially recognized as a fundamental structural motif in the Cinchona alkaloids, such as quinine, its isolation and synthesis as a distinct chemical entity followed a dedicated line of investigation by pioneering chemists.[1][2]
The first successful synthesis of the quinuclidine ring system is credited to Karl Löffler and C. Freytag in 1909. They achieved this through a cyclization reaction of an N-haloamine, a transformation now known as the Hofmann-Löffler-Freytag reaction.[3][4][5] This groundbreaking work provided the first artificial route to this important bicyclic amine.
A decade later, in 1920, Jakob Meisenheimer reported an improved synthesis, which also started from a pyridine (B92270) derivative.[3] In the 1930s, Vladimir Prelog, a Nobel laureate renowned for his work in stereochemistry, further contributed to the understanding and synthesis of quinuclidine and its derivatives.[3][6] His work was instrumental in making quinuclidine more accessible for further research, which ultimately paved the way for its use in the development of a wide range of therapeutic agents.
The following diagram illustrates the key milestones in the discovery and early synthesis of quinuclidine.
Caption: Key milestones in the discovery and early synthesis of quinuclidine.
Synthetic Routes to this compound
The synthesis of this compound typically proceeds through the formation of 3-quinuclidinone, which is then reduced to quinuclidine and subsequently converted to its hydrochloride salt. Two primary routes to 3-quinuclidinone have been extensively developed and optimized: one starting from ethyl isonicotinate (B8489971) and the other from 4-piperidine carboxylic acid.
Synthesis from Ethyl Isonicotinate
This classic and widely adopted method involves the initial formation of a piperidine (B6355638) ring through the reduction of the pyridine precursor, followed by an intramolecular Dieckmann condensation to construct the bicyclic quinuclidinone framework.[7]
The overall reaction pathway is depicted below:
Caption: Synthesis of Quinuclidine HCl from Ethyl Isonicotinate.
Synthesis from 4-Piperidine Carboxylic Acid
An alternative and industrially relevant route commences with the more readily available 4-piperidine carboxylic acid. This pathway also converges on the formation of 3-quinuclidinone via a Dieckmann condensation.[8][9]
The general workflow for this synthesis is as follows:
Caption: Synthesis of Quinuclidine HCl from 4-Piperidine Carboxylic Acid.
Comparative Analysis of Key Synthetic Steps
The efficiency of this compound synthesis is critically dependent on the yields and conditions of the key transformations: the Dieckmann condensation to form 3-quinuclidinone and the subsequent reduction to quinuclidine.
Dieckmann Condensation for 3-Quinuclidinone Synthesis
The intramolecular cyclization of the diester intermediate is a pivotal step. The choice of base and reaction conditions significantly impacts the yield of 3-quinuclidinone.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium Ethoxide | Toluene (B28343) | Reflux | 15 | 77-82 | [7] |
| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Sodium Ethoxide | Toluene | 80-90 | - | - | [10] |
| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Potassium tert-butoxide | Toluene | Reflux | - | 68.1 | [9] |
Reduction of 3-Quinuclidinone to Quinuclidine
Several methods are available for the reduction of the ketone functionality in 3-quinuclidinone. The choice between catalytic hydrogenation and chemical reduction methods like the Wolff-Kishner reaction depends on factors such as substrate compatibility, scalability, and desired stereoselectivity.[11][12][13][14][15]
| Reduction Method | Reagents and Conditions | Substrate | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | |||||
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK--, H₂ (15 atm), K-t-BuO, EtOH, 30-45°C, 4h | 3-Quinuclidinone | >99 (after recrystallization) | >99 (ee) | [16] |
| Heterogeneous Biocatalytic | AtQR, NAD⁺, H₂ (1 bar), Tris-HCl buffer, 25°C, 30 min | 3-Quinuclidinone HCl | High Conversion | >99 (ee) | [16][17] |
| Chemical Reduction | |||||
| Huang-Minglong | Hydrazine (B178648) hydrate (B1144303) (95%), Potassium tert-butoxide, Ethylene (B1197577) glycol, 175°C, 5-6h | 3-Quinuclidinone Hydrazone | 56 | 99 | [8] |
| Sodium Borohydride | NaBH₄, Water, 30-35°C, 4h | 3-Quinuclidinone | 89 | - |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound, primarily based on the well-established route from ethyl isonicotinate.
Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate
This procedure is adapted from Organic Syntheses.[7]
Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide
-
In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve 151 g (1.00 mole) of ethyl isonicotinate and 167 g (1.00 mole) of ethyl bromoacetate in 500 mL of ethanol.
-
Allow the solution to stand at room temperature overnight.
-
Heat the mixture at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.
Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine
-
To the solution from Step A, add 15 g of 10% palladium on charcoal.
-
Transfer the mixture to a 2-L hydrogenation autoclave and hydrogenate at 90°C under an initial pressure of 100 atm. Hydrogen uptake should be complete within 30-60 minutes.
-
Cool the mixture to 25°C, filter to remove the catalyst, and wash the catalyst with 100 mL of ethanol.
-
Evaporate the filtrate to dryness under reduced pressure at a bath temperature of 50-60°C.
-
Take up the residue in 500 mL of ice-cold water and add it to 500 mL of chloroform (B151607) in a 5-L beaker immersed in an ice bath.
-
Gradually add an ice-cold solution of 150 g of potassium carbonate in 250 mL of water with stirring.
-
After carbon dioxide evolution ceases, transfer the mixture to a 2-L separatory funnel and shake thoroughly.
-
Separate the lower organic layer and wash it once with 200 mL of water.
-
Combine the aqueous layers and wash once with 500 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the chloroform on a steam bath.
-
Distill the oily residue under high vacuum to yield 156-190 g (64-78%) of 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.
Step C: 3-Quinuclidone Hydrochloride
-
In a 2-L three-necked flask fitted with a stirrer, addition funnel, and condenser under a dry nitrogen atmosphere, add 330 mL of absolute toluene and 80 g (2.05 g atom) of potassium.
-
Heat the mixture to reflux with vigorous stirring to form a fine dispersion of potassium.
-
Cool the mixture to 80-90°C and add a solution of 156 g (0.64 mole) of 1-carbethoxymethyl-4-carbethoxypiperidine in 100 mL of absolute toluene dropwise over 1-2 hours.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the resulting solution to 0°C and decompose by the careful addition of 500 mL of 10N hydrochloric acid.
-
Separate the aqueous phase and extract the toluene layer with two 250-mL portions of 10N hydrochloric acid.
-
Combine the aqueous extracts and heat at reflux for 15 hours to effect decarboxylation.
-
Treat the hot, dark solution with 10 g of activated charcoal, filter, and evaporate to dryness under reduced pressure.
-
Dissolve the crystalline residue in the minimum amount of hot water (approx. 70 mL).
-
Add boiling isopropyl alcohol (approx. 1.5 L) until crystalline 3-quinuclidone hydrochloride begins to separate.
-
Cool the mixture to 0-5°C, filter the solid, wash with acetone, and dry to yield 102-109 g (77-82%) of 3-quinuclidone hydrochloride.
Reduction of 3-Quinuclidinone via Huang-Minglong Modification
This protocol is based on a patented procedure for the synthesis of this compound.[8]
-
In a suitable reaction vessel, treat 1 kg of 3-quinuclidinone hydrochloride with 2.9 L of 2N sodium hydroxide (B78521) solution under ice bath conditions to obtain the free base. Extract the free base with dichloromethane (B109758), dry over anhydrous sodium sulfate, and concentrate to yield approximately 670 g (87%) of 3-quinuclidinone.
-
Slowly add the 3-quinuclidinone to 1.3 L of 95% hydrazine hydrate.
-
Heat the mixture to reflux at 120°C overnight to form the hydrazone.
-
Cool the reaction mixture to 0°C for 3 hours to precipitate the 3-quinuclidinone hydrazone. Filter and wash the crystals.
-
To a reaction vessel, add the 3-quinuclidinone hydrazone, 2300 g of potassium tert-butoxide, and 3.4 L of ethylene glycol.
-
Heat the mixture to 175°C and stir for 5-6 hours, during which a large amount of nitrogen gas will evolve.
-
Cool the reaction mixture and remove approximately 2.5 L of ethylene glycol by vacuum distillation.
-
Extract the residue with dichloromethane (3 x 3 L), dry the combined organic layers over anhydrous sodium sulfate, and filter.
-
Cool the filtrate in an ice bath and add 2.5 L of a 2N solution of hydrogen chloride in ethyl acetate (B1210297) with stirring.
-
Concentrate the mixture and filter the resulting white solid.
-
Recrystallize the solid from 1.0 L of isopropanol (B130326) and filter to obtain approximately 400 g (56%) of this compound.
Final Conversion to this compound
-
Dissolve the purified quinuclidine free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethyl acetate), until precipitation is complete.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with the solvent used for precipitation and dry under vacuum.
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound has evolved significantly since its initial discovery. The routes starting from ethyl isonicotinate and 4-piperidine carboxylic acid, both culminating in a Dieckmann condensation, represent robust and scalable methods for the production of the key intermediate, 3-quinuclidinone. Subsequent reduction, particularly through catalytic hydrogenation or the Huang-Minglong modification of the Wolff-Kishner reaction, provides efficient access to the quinuclidine core. The choice of a specific synthetic pathway and reduction method will depend on the desired scale, cost considerations, and the stereochemical requirements of the final product. A thorough understanding of the detailed experimental protocols and the historical development of these syntheses is invaluable for chemists and pharmaceutical scientists working on the development of novel quinuclidine-based therapeutics.
References
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. Файл:Synthesis of quinuclidine be V.Prelog.png — Википедия [ru.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105315274A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 9. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]
- 10. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. What is the difference between Clemmensen reduction and Wolff Kishner - askIITians [askiitians.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 14. quora.com [quora.com]
- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
Quinuclidine hydrochloride mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanistic Action of Quinuclidine (B89598) Hydrochloride in Organic Reactions
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the mechanisms through which quinuclidine hydrochloride functions as a catalyst in pivotal organic reactions. Quinuclidine, a bicyclic amine, is recognized for its potent basicity and unique structural rigidity. While it is the free base form of quinuclidine that acts as the catalyst, this compound is a common, stable precursor. In practice, the active catalyst is generated in situ through the addition of a base to neutralize the hydrochloride salt, liberating the nucleophilic free amine. This document will explore the two primary catalytic cycles in which quinuclidine is employed: as a nucleophilic catalyst in the Baylis-Hillman reaction and as a hydrogen atom transfer (HAT) agent in photoredox catalysis for C–H functionalization.
Nucleophilic Catalysis: The Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene. Quinuclidine is an exceptionally effective catalyst for this transformation due to its high basicity and nucleophilicity.
Mechanism of Action
The catalytic cycle of the quinuclidine-mediated Baylis-Hillman reaction proceeds through several key steps. The high basicity of quinuclidine is directly correlated with its catalytic activity; the higher the pKa, the faster the reaction rate.[1][2][3]
-
Michael Addition: The cycle begins with the nucleophilic quinuclidine attacking the β-carbon of the activated alkene in a conjugate addition, forming a zwitterionic enolate intermediate.[4]
-
Aldol (B89426) Addition: This zwitterionic enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a second zwitterionic intermediate, an aldol adduct.[4]
-
Proton Transfer: A crucial proton transfer step occurs. The presence of a protic co-catalyst, such as methanol (B129727), can significantly accelerate this step and the overall reaction rate.[3][5] The proton is transferred from the α-carbon to the newly formed alkoxide.
-
Catalyst Elimination: The final step is the elimination of the quinuclidine catalyst, which regenerates the active catalyst and forms a new double bond, yielding the desired functionalized allylic alcohol product.[4]
Quantitative Data
A direct correlation between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction has been established.[3]
| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |
| Quinuclidine | 11.3 | Highest |
| 3-Hydroxyquinuclidine | 9.9 | High |
| 3-Acetoxyquinuclidine | 9.3 | Moderate |
| 3-Chloroquinuclidine | 8.9 | Moderate |
| DABCO | 8.7 | Moderate |
| 3-Quinuclidone | 7.2 | Low |
| Table 1: Correlation of pKa with catalytic activity in the Baylis-Hillman reaction. Data sourced from multiple studies.[2][3] |
The combination of quinuclidine with a protic additive like methanol is highly effective, enabling reactions with previously unreactive substrates.[3][5]
| Aldehyde | Activated Alkene | Catalyst System | Time | Yield |
| p-Chlorobenzaldehyde | Methyl Acrylate (B77674) | 30 mol% IL-Quinuclidine, 2 eq MeOH | 8 h | 95% |
| Benzaldehyde | Acrylonitrile | 25 mol% Quinuclidine | 24 h | 98% |
| 4-Nitrobenzaldehyde | Methyl Acrylate | 10 mol% Quinuclidine, 10 μL MeOH | 24 h | 92% |
| Furfural | Acrylonitrile | 25 mol% Quinuclidine | 48 h | 85% |
| Table 2: Representative yields for the Baylis-Hillman reaction using quinuclidine-based catalytic systems.[1][5] |
Experimental Protocol: Baylis-Hillman Reaction
This protocol describes a general procedure for the Baylis-Hillman reaction of an aldehyde with methyl acrylate using quinuclidine as the catalyst, adapted from literature procedures.[1]
-
Reagent Preparation : To a solution of quinuclidine (or this compound and 1.1 equivalents of a non-nucleophilic base like triethylamine) (0.15 mmol, 0.3 equiv) in methanol (41 μL, 2.0 equiv) in a round-bottom flask, add the desired aldehyde (0.5 mmol, 1.0 equiv).
-
Reaction Initiation : Add the activated alkene (e.g., methyl acrylate) (0.75 mmol, 1.5 equiv) to the solution.
-
Reaction Monitoring : Stir the resulting solution at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete (typically 8-24 hours), concentrate the solution under reduced pressure.
-
Purification : Extract the residue with diethyl ether. Combine the ether extracts and evaporate the solvent. Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired Baylis-Hillman adduct.
Hydrogen Atom Transfer (HAT) Catalysis in Photoredox C-H Functionalization
Quinuclidine and its derivatives can act as highly effective Hydrogen Atom Transfer (HAT) catalysts under photoredox conditions. This strategy enables the direct functionalization of typically inert C–H bonds, providing a powerful tool for molecular synthesis.
Mechanism of Action
This catalytic cycle leverages the ability of quinuclidine to be oxidized to a highly reactive radical cation, which is a potent hydrogen abstractor.[6][7]
-
Photocatalyst Excitation : A photoredox catalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state (*PC).
-
Single Electron Transfer (SET) : The excited photocatalyst is quenched by quinuclidine via a single electron transfer (SET) event. This oxidizes quinuclidine to its radical cation (Q•+) and reduces the photocatalyst (PC•-).[6]
-
Hydrogen Atom Transfer (HAT) : The electrophilic quinuclidine radical cation selectively abstracts a hydrogen atom from an electron-rich, hydridic C–H bond of the substrate (R-H), generating a substrate radical (R•) and protonated quinuclidine (Q-H+).[6][8]
-
Radical Coupling/Reaction : The newly formed substrate radical (R•) engages in the desired bond-forming event. In the example of C-H arylation, the radical is trapped by a Ni(0) or Ni(I) complex, which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination to form the C-C bond.[9]
-
Catalyst Regeneration : The catalytic cycles are closed by the reduced photocatalyst (PC•-) reducing an intermediate in the nickel cycle and the protonated quinuclidine being deprotonated by a base to regenerate the active HAT catalyst.
Quantitative Data
This methodology has been successfully applied to a wide range of substrates, including the functionalization of alcohols, ethers, amines, and even unactivated alkanes.[6][10]
| Substrate | Aryl Halide | Product | Yield |
| Tetrahydrofuran | 4-Bromobenzonitrile | 2-(4-cyanophenyl)tetrahydrofuran | 91% |
| N-Methylpyrrolidine | 1-Bromo-4-fluorobenzene | 1-Methyl-2-(4-fluorophenyl)pyrrolidine | 85% |
| Cyclohexane | 4'-Bromoacetophenone | 1-(4-cyclohexylphenyl)ethan-1-one | 70% |
| Adamantane | Methyl 4-bromobenzoate | Methyl 4-(adamantan-1-yl)benzoate | 91% |
| Isopropanol | 4-Bromoanisole | 1-(4-methoxyphenyl)propan-2-ol | 72% |
| Table 3: Representative yields for C-H arylation reactions using quinuclidine as a HAT catalyst.[6][9][10] |
Experimental Protocol: α-Arylation of Alcohols
This protocol provides a general procedure for the direct α-arylation of an alcohol via a combination of photoredox, HAT, and nickel catalysis, adapted from literature procedures.[9][11]
-
Reaction Setup : In a nitrogen-filled glovebox, add an 8 mL vial with a stir bar. To the vial, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 0.01 mmol, 1 mol%), the nickel catalyst (e.g., NiBr2·dtbbpy, 0.04 mmol, 10 mol%), quinuclidine (0.10 mmol, 10 mol%), and a base (e.g., Na2CO3, 1.5 equiv).
-
Reagent Addition : Add the aryl halide (0.4 mmol, 1.0 equiv), the alcohol substrate (5.0 equiv), and the solvent (e.g., 1,4-dioxane, to 0.03 M).
-
Irradiation : Seal the vial, remove it from the glovebox, and place it in a holder approximately 5 cm from a cooling fan. Irradiate the vial with a blue LED lamp.
-
Reaction Monitoring : Stir the reaction for 24-48 hours at room temperature. Monitor for completion by TLC or GC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Purification : Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the α-arylated alcohol product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of nitroxides XIII: Synthesis of the Morita–Baylis–Hillman adducts bearing a nitroxyl moiety using 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a starting compound, and DABCO and quinuclidine as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Quinuclidine hydrochloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidine (B89598) hydrochloride, a bicyclic amine salt, is a versatile and pivotal compound in the landscape of chemical synthesis and pharmaceutical development. Its rigid, cage-like structure and inherent reactivity make it a valuable building block for complex molecular architectures and a key intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth overview of quinuclidine hydrochloride, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications in medicinal chemistry and materials science. Particular emphasis is placed on its role in the development of therapeutics for neurological disorders and infectious diseases.
Chemical Identity and Molecular Structure
This compound is the salt form of the organic compound quinuclidine. The core structure is a bicyclic amine known systematically as 1-azabicyclo[2.2.2]octane. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for various laboratory applications.
Molecular Structure:
The structure of quinuclidine is characterized by a bridged ring system, which imparts significant conformational rigidity. This unique three-dimensional structure is fundamental to its chemical properties and biological activity.
Molecular Formula: C₇H₁₄ClN[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | References |
| Molecular Weight | 147.64 g/mol | [1][4] |
| Melting Point | >300 °C (decomposes) | [3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| pKa | 10.87 ± 0.33 (for the parent quinuclidine) | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that often starts from readily available piperidine (B6355638) derivatives. One common synthetic route involves the preparation of 3-quinuclidinone hydrochloride as a key intermediate, which is subsequently reduced.
Experimental Protocol: Synthesis via 3-Quinuclidinone Hydrochloride
This synthesis pathway involves the cyclization of a piperidine derivative to form the bicyclic ketone, 3-quinuclidinone, followed by its reduction.
Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine This step involves the N-alkylation of a piperidine derivative.
Step 2: Dieckmann Condensation to form 3-Quinuclidinone The intramolecular condensation of the diester yields the bicyclic ketone. This is a crucial ring-forming step.[6]
Step 3: Reduction of 3-Quinuclidinone to Quinuclidine The ketone is reduced to the corresponding amine. The Wolff-Kishner reduction is a suitable method.
Step 4: Formation of the Hydrochloride Salt The resulting quinuclidine is treated with hydrochloric acid to yield the stable hydrochloride salt.
A generalized workflow for the synthesis of this compound is depicted below.
Applications in Research and Drug Development
Quinuclidine and its derivatives are of significant interest to researchers and drug development professionals due to their wide range of biological activities and applications as versatile synthetic intermediates.[7][8]
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[7] Its rigid framework is often incorporated into drug candidates to optimize their binding to biological targets and improve their pharmacokinetic profiles.[9]
Neurological Disorders
The quinuclidine moiety is a core component of several compounds investigated for the treatment of neurological disorders.[7] Quinuclidine-based ligands have been designed and synthesized to target muscarinic cholinergic receptors, which are implicated in conditions such as Alzheimer's disease.[10] These derivatives can act as agonists or antagonists, modulating neurotransmitter systems in the central nervous system.[10]
Antiparasitic Agents
Researchers have explored quinuclidine derivatives as potential antiparasitic drugs.[11][12] These compounds have shown inhibitory activity against key enzymes in the sterol biosynthesis pathway of parasites, such as squalene (B77637) synthase.[11][12] This pathway is essential for the survival of organisms that cause diseases like leishmaniasis and Chagas' disease, making it an attractive target for drug development.[11][12]
Anticholinergic and Antihistaminic Activity
The structural features of quinuclidine have led to its incorporation into compounds with anticholinergic and antihistaminic properties.[13] These activities are relevant for the development of drugs for a variety of conditions, including respiratory and allergic disorders.
Catalysis
In organic synthesis, quinuclidine itself acts as a potent catalyst for various chemical transformations.[2] Its strong basicity and sterically accessible nitrogen atom make it an effective catalyst in reactions such as the Baylis-Hillman reaction.[8]
Signaling Pathway Involvement
The quinuclidine scaffold is a key pharmacophore in ligands targeting the cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are involved in a multitude of physiological processes in the central and peripheral nervous systems.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a compound of significant importance in the fields of organic synthesis and medicinal chemistry. Its unique structural and chemical properties have established it as a valuable intermediate for the development of a diverse range of molecules with therapeutic potential. The ongoing research into quinuclidine derivatives continues to open new avenues for drug discovery, particularly in the areas of neurological and infectious diseases. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance to the scientific community.
References
- 1. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H14ClN | CID 520969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 39896-06-5 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinuclidine Derivatives as Potential Antiparasitics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Quinuclidine Hydrochloride: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Quinuclidine hydrochloride, a key bicyclic amine used as a catalyst and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Data Presentation
The spectroscopic data for this compound and its corresponding free base, Quinuclidine, are summarized in the tables below. This allows for a clear comparison and understanding of the structural information derived from each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of this compound
| Chemical Shift (ppm) | Description |
| 3.320 | Signal B |
| 2.156 | Signal C |
| 1.940 | Signal D |
| Solvent: D₂O, 400 MHz[1] |
¹³C NMR Data of Quinuclidine (Free Base) *
| Chemical Shift (ppm) | Carbon Atom |
| 46.7 | C2, C6 |
| 26.5 | C3, C5 |
| 21.4 | C4 |
| Solvent: CDCl₃ |
Note: Data presented is for the free base, Quinuclidine. For this compound, a downfield shift (to a higher ppm value) is expected for the carbon atoms adjacent to the protonated nitrogen due to the deshielding effect of the positive charge.
Infrared (IR) Spectroscopy
IR Absorption Data of Quinuclidine (Free Base) **
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2950 - 2850 | C-H stretch (alkyl) |
| 1450 | C-H bend (alkyl) |
| ~1050 | C-N stretch |
| Sample Preparation: KBr disc or Nujol mull |
*Note: This data is for the free base, Quinuclidine. For this compound, the spectrum is expected to show additional broad absorption bands in the region of 2700-2250 cm⁻¹ corresponding to the N-H stretch of the ammonium (B1175870) salt.
Mass Spectrometry (MS)
Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 111 | 44.7 | [M]⁺ (Molecular ion of Quinuclidine) |
| 82 | 37.5 | |
| 42 | 100.0 | |
| 96 | 23.3 | |
| 55 | 20.0 | |
| 110 | 20.9 | |
| 83 | 16.2 | |
| 69 | 14.3 | |
| Ionization Method: Electron Ionization (EI), 75 eV[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a clean, dry vial.
-
The resulting solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing if not using the residual solvent peak.
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
-
¹³C NMR: The spectrum is typically acquired on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.
Infrared (IR) Spectroscopy
KBr Pellet Method:
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Nujol Mull Method:
-
A small amount of the solid sample is ground to a fine powder.
-
A drop or two of Nujol (mineral oil) is added, and the mixture is triturated to form a smooth paste (mull).
-
The mull is then spread between two salt plates (e.g., NaCl or KBr) for analysis.
Attenuated Total Reflectance (ATR):
-
The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal surface.
-
The FTIR spectrum is then recorded.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For a solid sample like this compound, direct insertion probe analysis with electron ionization (EI) is a common method.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the mass spectrometer's ion source, where the sample is heated to induce vaporization.
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
Data Acquisition:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a solid sample.
References
Quinuclidine Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine (B89598) hydrochloride, the salt of the bicyclic amine quinuclidine, is a versatile building block in synthetic organic chemistry and a key structural motif in numerous pharmaceuticals. Its rigid, cage-like structure and basic nitrogen atom impart unique properties to molecules that contain it. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and quality control. This technical guide provides an in-depth overview of the solubility and stability of quinuclidine hydrochloride, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its handling and application.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is the hydrochloride salt of a tertiary amine, which significantly influences its physical and chemical characteristics. The high melting point of over 300°C suggests a high degree of thermal stability in the solid state.[1][2]
Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-based chemical reactions and for the development of liquid formulations. As a hydrochloride salt, it exhibits significantly different solubility characteristics compared to its free base, quinuclidine.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that while data for water is readily available, quantitative data in other organic solvents is less common in the public domain. The provided data is based on available chemical supplier information and scientific literature.
| Solvent | Chemical Formula | Type | Solubility of this compound ( g/100 mL) | Reference |
| Water | H₂O | Polar Protic | 10 | [3][4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |
| Methanol (B129727) | CH₃OH | Polar Protic | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data not available | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available |
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." As a salt, it is an ionic compound and is therefore most soluble in polar solvents capable of solvating the quinuclidinium and chloride ions.
-
Polarity: The high polarity of water makes it an excellent solvent for this compound. The hydrogen bonding capabilities of water further enhance the solvation of the ions.
-
Protic vs. Aprotic Solvents: Polar protic solvents like water, ethanol, and methanol are generally good solvents for salts due to their ability to donate hydrogen bonds, which helps to stabilize the chloride anion. Polar aprotic solvents like DMSO and DMF can also dissolve salts, but the mechanism relies more on their large dipole moments to solvate the cation.
-
Temperature: The solubility of most solids in liquids increases with temperature. Therefore, heating the solvent can be a viable method to increase the amount of this compound that can be dissolved. However, the effect of temperature on stability must also be considered.
-
pH: In aqueous solutions, the pH can influence the equilibrium between the protonated quinuclidinium ion and the free base, quinuclidine. At lower pH values, the equilibrium favors the more soluble protonated form.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions and formulations. The hydrochloride salt form generally confers greater stability compared to the free base.[6]
General Stability
Under standard laboratory conditions, this compound is a stable compound.[6] Its high melting point is indicative of its thermal stability in the solid state. However, in solution, its stability can be influenced by several factors, including pH, temperature, and light.
pH-Dependent Stability
The stability of this compound in aqueous solution is expected to be pH-dependent. Based on the degradation of a related quinuclidine derivative, penequine hydrochloride, it is anticipated that the quinuclidine moiety is stable in neutral and alkaline solutions.[7] However, in strongly acidic conditions, degradation may occur.[7] The bicyclic amine structure itself is generally robust, but specific reaction conditions can lead to degradation pathways.
Thermal Stability in Solution
While this compound is thermally stable as a solid, its stability in solution at elevated temperatures should be evaluated for specific applications. Prolonged heating, especially in the presence of reactive species, could lead to degradation.
Photostability
For compounds used in pharmaceutical development, photostability is a key parameter. According to the International Council for Harmonisation (ICH) guidelines, photostability testing should be conducted to assess the potential for degradation upon exposure to light.[6][8][9] This is crucial for determining appropriate packaging and storage conditions.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology Workflow
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
ICH Guidelines for Stability Testing
For drug development professionals, formal stability testing should be conducted according to the ICH guidelines. These guidelines outline the requirements for long-term and accelerated stability studies, including storage conditions, testing frequency, and the parameters to be evaluated.
Logical Relationship of Stability Testing
Caption: Relationship between different types of stability studies.
Conclusion
This compound is a valuable compound with a solubility profile that favors polar protic solvents. Its stability is enhanced by its salt form, particularly in the solid state. In solution, its stability is influenced by pH, with potential for degradation in strongly acidic conditions. For researchers and drug development professionals, a thorough understanding and experimental determination of its solubility and stability in relevant solvent systems and under specific process conditions are crucial for successful application. The protocols and information provided in this guide serve as a foundational resource for the effective handling and utilization of this compound.
References
- 1. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound CAS#: 39896-06-5 [amp.chemicalbook.com]
- 4. This compound CAS#: 39896-06-5 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. [The degradation mechanism of penequine hydrochloride in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
Quinuclidine Hydrochloride: A Core Precursor in Modern Alkaloid Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Quinuclidine (B89598), a rigid bicyclic amine, represents a pivotal structural motif in a vast array of natural products, particularly in the cinchona and related alkaloid families. Its unique conformational rigidity and basicity are central to the biological activity of many of these compounds. Quinuclidine hydrochloride, as a stable and accessible salt, serves as a critical starting point or key intermediate in the stereoselective synthesis of complex alkaloids. This guide provides a technical overview of its role, focusing on the synthesis of key intermediates and its application in the total synthesis of prominent alkaloids, supported by experimental data and protocols.
Synthesis of Key Intermediate: 3-Quinuclidone Hydrochloride
The most common and versatile entry point to functionalized quinuclidines is through the synthesis of 3-quinuclidone, which is typically prepared and stored as its hydrochloride salt for stability. The synthesis generally commences from 4-piperidinecarboxylic acid and proceeds through a multi-step sequence involving esterification, N-alkylation, an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[1][2][3]
The pivotal step in forming the bicyclic system is the Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 3-quinuclidone hydrochloride.
Table 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Piperidinecarboxylic acid | 1. SOCl₂, Ethanol2. Ethyl chloroacetate (B1199739), K₂CO₃ | Ethanol (B145695) | Reflux | 64-78% | [1] |
| Ethyl isonipecotate | Ethyl chloroacetate, K₂CO₃ | Water or Solvent-free | - | 97% | |
Table 2: Conversion to 3-Quinuclidone Hydrochloride
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Carbethoxymethyl-4-carbethoxypiperidine | 1. Potassium, Toluene2. HCl (aq) | Toluene | Reflux | 61-69% | [1] |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | 1. KOBu-t, Toluene2. H₂SO₄ (aq) | Toluene | Heating | - |
| 1-Ethoxycarbonylethyl-4-piperidinecarboxylic acid ethyl ester | 1. NaOEt, Toluene2. HCl (aq) | Toluene | - | 64% (for quinuclidone) |[3] |
Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride
This protocol is adapted from the robust procedure published in Organic Syntheses.[1]
Step A: 1-Carbethoxymethyl-4-carbethoxypiperidine
-
A solution of ethyl isonicotinate (B8489971) (1 mole) in ethanol is hydrogenated over platinum oxide catalyst at 2-3 atm until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the filtrate is evaporated to dryness under reduced pressure.
-
The resulting residue (ethyl 4-piperidinecarboxylate) is dissolved in a suitable solvent like benzene, and ethyl chloroacetate (1.1 moles) is added, followed by anhydrous potassium carbonate (1.2 moles).
-
The mixture is refluxed with vigorous stirring for 24 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed from the filtrate by distillation.
-
The oily residue is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.[1]
Step B: 3-Quinuclidone Hydrochloride
-
In a three-necked flask fitted with a stirrer and condenser under a nitrogen atmosphere, potassium metal (2.05 g-atom) is added to absolute toluene (330 mL).
-
The mixture is heated to reflux, and a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1 mole) and absolute ethanol (0.5 mole) in toluene is added dropwise over several hours.
-
After the addition is complete, the mixture is refluxed for an additional period to ensure the completion of the Dieckmann condensation.
-
The reaction mixture is cooled and decomposed by the careful addition of 10N hydrochloric acid (500 mL).
-
The aqueous layer is separated, and the combined aqueous extracts are refluxed for 15 hours to effect hydrolysis and decarboxylation.
-
The hot solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.
-
The crystalline residue is recrystallized from a minimal amount of hot water and boiling isopropyl alcohol to yield 3-quinuclidone hydrochloride.[1]
Application in the Total Synthesis of Quinine (B1679958)
Quinine, a historically significant antimalarial drug, features a complex structure containing a quinuclidine core. Modern synthetic strategies often involve the late-stage construction of this bicyclic system onto a pre-existing quinoline (B57606) fragment. This highlights the importance of mastering reactions that form the quinuclidine ring with high stereocontrol.
One efficient approach involves an intramolecular SN2 reaction to form the final ring of the quinuclidine skeleton.[4] This key cyclization step transforms a functionalized piperidine (B6355638) derivative into the characteristic azabicyclo[2.2.2]octane structure of quinine.
Quantitative Data and Protocol for a Key Cyclization Step
In a total synthesis of quinine reported by Ishikawa et al., the quinuclidine ring is constructed in a multi-step, one-pot sequence from a highly functionalized intermediate.[4]
Table 3: Key Steps in Quinuclidine Ring Formation for Quinine Synthesis
| Step | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1. Debromination | Zinc, Acetic Acid | - | Removal of bromine from quinoline ring | [4] |
| 2. Deprotection | AcCl, Methanol | - | Removal of Boc and TBDPS protecting groups | [4] |
| 3. Mesylation | MsCl | - | Selective mesylation of the primary hydroxyl | [4] |
| 4. N-Activation | Ammonia | - | Formation of free piperidine nitrogen | [4] |
| 5. Cyclization (SN2) | Heat | Toluene, 120 °C | Formation of the quinuclidine ring |[4] |
Experimental Protocol Highlight: Intramolecular SN2 Cyclization
-
The advanced piperidine intermediate, containing a primary hydroxyl group and a protected secondary amine, is deprotected.
-
The primary hydroxyl group is selectively converted into a good leaving group, typically a mesylate or tosylate, using mesyl chloride (MsCl) or tosyl chloride in the presence of a base.[4]
-
The piperidine nitrogen is deprotected or activated.
-
The resulting amino alcohol derivative is heated in a suitable solvent (e.g., toluene at 120 °C). The nucleophilic nitrogen attacks the carbon bearing the mesylate leaving group in an intramolecular SN2 fashion, closing the final C-N bond to form the rigid quinuclidine bicycle.[4]
Conclusion: A Versatile Building Block
This compound and its direct precursors, such as 3-quinuclidone hydrochloride, are more than just simple chemical reagents; they are foundational building blocks for constructing complex and biologically active molecules. The ability to synthesize and manipulate the quinuclidine core is essential for medicinal chemists and synthetic researchers aiming to access important alkaloid families. The synthetic routes, characterized by classic transformations like the Dieckmann condensation and strategic SN2 cyclizations, demonstrate the enduring power of fundamental organic chemistry in addressing modern challenges in drug development and total synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]
- 4. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
The Quinuclidine Cage: A Scaffold of Unique Reactivity in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinuclidine (B89598) moiety, a rigid, bicyclic amine, represents a cornerstone in modern organic chemistry and medicinal chemistry. Its unique three-dimensional cage structure imparts a fascinating interplay of steric and electronic properties that govern its chemical reactivity, making it a powerful tool as a catalyst, a versatile building block for complex molecules, and a privileged scaffold in drug design. This technical guide delves into the core principles of quinuclidine's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key chemical and biological processes.
The Structural Basis of Quinuclidine's Enhanced Reactivity
Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, possesses a highly symmetrical and strained cage-like structure. This conformation is the primary determinant of its distinct chemical behavior when compared to its acyclic analogue, triethylamine.
Steric Accessibility of the Bridgehead Nitrogen: The three ethylene (B1197577) bridges of the quinuclidine cage effectively "tie back" the alkyl groups, leaving the lone pair of electrons on the bridgehead nitrogen atom sterically unhindered and readily available for chemical reactions.[1][2] This is in stark contrast to triethylamine, where the freely rotating ethyl groups can create significant steric hindrance, impeding the approach of electrophiles.[1][2]
Electronic Effects and Hybridization: The rigid framework of quinuclidine forces the nitrogen atom into a pyramidal geometry with sp³ hybridization. This geometry, coupled with the inductive effect of the alkyl chains, contributes to a high electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.[3]
This combination of steric accessibility and high electron density makes quinuclidine a significantly stronger base and a more potent nucleophile than triethylamine, despite both being tertiary amines.[2][4]
Quantitative Comparison of Basicity
The enhanced basicity of quinuclidine is quantitatively reflected in its pKa value compared to other amines. This property is crucial for its role as a base catalyst in various organic transformations.
| Compound | pKa of Conjugate Acid | Reference(s) |
| Quinuclidine | 11.3 | [5] |
| 3-Hydroxyquinuclidine | 9.9 | [5] |
| 3-Acetoxyquinuclidine | 9.3 | [5] |
| 3-Chloroquinuclidine | 8.9 | [5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.7 | [5] |
| 3-Quinuclidone | 7.2 | [5] |
| Triethylamine | 10.75 |
Quinuclidine as a Superior Catalyst
The unique structural attributes of quinuclidine translate into its exceptional performance as an organocatalyst, most notably in the Baylis-Hillman reaction and, more recently, in photoredox-mediated hydrogen atom transfer (HAT) reactions.
The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic amine. Quinuclidine has been identified as an optimal catalyst for this transformation, exhibiting significantly enhanced reaction rates compared to other amine catalysts like DABCO.[5]
The superior catalytic activity of quinuclidine in the Baylis-Hillman reaction is directly correlated with its higher basicity.[5] The reaction mechanism involves the initial nucleophilic attack of the amine on the activated alkene to form a zwitterionic intermediate. The increased nucleophilicity and basicity of quinuclidine accelerate this key step, leading to a faster overall reaction rate.[5][6]
Logical Workflow for a Quinuclidine-Catalyzed Baylis-Hillman Reaction:
Caption: A generalized workflow for a Baylis-Hillman reaction catalyzed by quinuclidine.
Hydrogen Atom Transfer (HAT) Catalysis
In the realm of photoredox catalysis, quinuclidine has emerged as a highly effective hydrogen atom transfer (HAT) catalyst.[7][8] Upon single-electron oxidation by an excited-state photocatalyst, quinuclidine forms a highly electrophilic radical cation.[7][9] This radical cation is capable of abstracting a hydrogen atom from a C-H bond of a substrate, generating a carbon-centered radical that can then participate in various bond-forming reactions.[7][10]
The high bond dissociation energy (BDE) of the N-H bond in the protonated quinuclidine radical cation (approximately 100 kcal/mol) allows it to abstract hydrogen atoms from relatively strong C-H bonds.[11][12] This reactivity is tunable by modifying the substituents on the quinuclidine ring, which alters its electronic properties.[10]
Mechanism of Quinuclidine-Mediated HAT Catalysis:
Caption: The catalytic cycle of a photoredox-mediated HAT reaction using quinuclidine.
The Quinuclidine Scaffold in Medicinal Chemistry
The rigid quinuclidine framework is a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. Its conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[13] Furthermore, the basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological targets.
Quinuclidine derivatives have been successfully developed as drugs targeting a variety of receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors.[14][15]
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions. Quinuclidine-based compounds, such as solifenacin (B1663824) and aclidinium (B1254267) bromide, act as antagonists at these receptors and are used to treat conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[16][17]
Simplified M3 Muscarinic Receptor Signaling Pathway:
Caption: Antagonism of the M3 muscarinic receptor signaling pathway by quinuclidine-based drugs.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for neurotransmission. Quinuclidine derivatives have been developed as both agonists and antagonists of nAChRs for various therapeutic applications.
Simplified Neuronal Nicotinic Receptor Signaling Pathway:
Caption: Modulation of neuronal nicotinic acetylcholine receptor signaling by quinuclidine-based ligands.
Experimental Protocols for the Synthesis of Quinuclidine Derivatives
The synthesis of functionalized quinuclidines is a critical aspect of their application in drug discovery and materials science. The following protocols provide an overview of the synthesis of key quinuclidine-containing pharmaceuticals.
Synthesis of (S)-Aceclidine
(S)-Aceclidine is a muscarinic agonist used in the treatment of glaucoma. Its synthesis involves the esterification of the chiral precursor, (S)-3-quinuclidinol.
Experimental Workflow for the Synthesis of (S)-Aceclidine:
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. compare the basic strength of quinuclidine and triethylamine. Give re - askIITians [askiitians.com]
- 4. homework.study.com [homework.study.com]
- 5. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]
- 10. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinuclidine Hydrochloride: A Technical Guide to its Basicity and pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the basicity and pKa values of quinuclidine (B89598) and its hydrochloride salt. Quinuclidine, a bicyclic amine, is a crucial building block in the synthesis of various pharmaceuticals and serves as a valuable catalyst in organic chemistry. Its unique structural rigidity and high basicity are key to its utility. Understanding the physicochemical properties of quinuclidine hydrochloride, particularly its pKa, is paramount for its effective application in research and drug development.
Understanding the Basicity of Quinuclidine
Quinuclidine is a strong organic base due to the high availability of the lone pair of electrons on its nitrogen atom. Its rigid, cage-like structure prevents the steric hindrance that can reduce the basicity of other tertiary amines. The pKa of the conjugate acid of quinuclidine is a quantitative measure of this basicity. This compound is the salt formed by the reaction of the basic quinuclidine with hydrochloric acid. In solution, the quinuclidinium ion is in equilibrium with quinuclidine and a proton. The pKa value refers to this equilibrium.
Quantitative Data: pKa Values
The following tables summarize the pKa values for quinuclidine and some of its derivatives.
| Compound | pKa of Conjugate Acid | Reference |
| Quinuclidine | 11.0 - 11.3 | [1] |
| 3-hydroxy-quinuclidine | 9.9 | [1] |
| 3-acetoxyquinuclidine | 9.3 | [1] |
| 3-chloroquinuclidine | 8.9 | [1] |
| 3-quinuclidone | 7.2 | [1] |
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the behavior of ionizable compounds in different environments. The following are detailed methodologies for two common experimental techniques used to determine the pKa of compounds like this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automated titrator or a burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
This compound sample
-
Deionized water (carbonate-free)
-
Inert gas (e.g., nitrogen or argon) for purging
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 10 mM) in deionized water.
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Inert Atmosphere: Purge the solution with an inert gas for about 15-20 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.
-
Titration: Titrate the this compound solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.
-
Data Collection: Record the pH of the solution as a function of the volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the curve.
UV-Visible Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization. It is particularly useful for samples with low solubility or when only small amounts of the compound are available.
Materials and Equipment:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values covering the expected pKa range of the analyte
-
Stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture)
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically in increments of 0.2-0.5 pH units, spanning a range that includes the expected pKa of quinuclidine.
-
Sample Preparation: Prepare a set of solutions by adding a small, constant aliquot of the this compound stock solution to each of the buffer solutions. Ensure the final concentration of the analyte is the same in all solutions and is appropriate for UV-Vis measurement.
-
Spectral Measurement: Measure the UV-Visible absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AI) / (AB - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AB is the absorbance of the non-ionized species.
-
Visualizations
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Acid-base equilibrium of the quinuclidinium ion.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
Unlocking the Potential: A Technical Guide to Novel Quinuclidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinuclidine (B89598) core, a rigid bicyclic amine structure, has long been a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Its unique conformational rigidity and basicity make it an attractive starting point for the design of novel therapeutic agents.[3] This technical guide delves into the burgeoning field of quinuclidine hydrochloride derivatives, exploring their synthesis, diverse pharmacological activities, and emerging applications that hold significant promise for future drug development.
From Core Structure to Diverse Applications
This compound's stable, bicyclic system serves as a versatile template for chemical modification, leading to a wide spectrum of biological activities.[1] Synthetic derivatives have demonstrated potential as anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor agents.[1] Recent research has particularly focused on their development as potent anticholinesterase agents for neurodegenerative diseases, novel antimicrobials to combat resistant bacteria, and selective muscarinic receptor antagonists for various therapeutic areas.[1][4][5]
Anticholinesterase Activity: A Hope for Neurodegenerative Disorders
A significant area of investigation for quinuclidine derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
A study profiling 14 N-alkyl quaternary quinuclidines revealed their inhibitory potential against both human AChE and BChE in the micromolar range.[1][6] The inhibitory potency was found to be influenced by the length of the alkyl chain and the presence of a second quinuclidine ring.[6]
| Compound ID | Structure | Target Enzyme | Kᵢ (µM)[1][6] |
| 7 | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE | 0.26 |
| BChE | Not specified | ||
| 14 | 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE | Not specified |
| BChE | Not specified |
Table 1: Cholinesterase Inhibition by Bisquaternary Quinuclidine Derivatives
The data suggests that the bisquaternary derivatives, in particular, are promising candidates for further investigation as drugs targeting the cholinergic system.[1]
Antimicrobial Agents: A New Frontier Against Resistance
The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents.[4] Quinuclidinium compounds have emerged as a promising scaffold for this purpose.[4] A series of novel quaternary 3-hydroxy and 3-hydroxyimino quinuclidinium bromides have demonstrated excellent activity against a range of clinically relevant gram-positive and gram-negative bacteria.[4]
In a study of ten new quinuclidinium oximes, several compounds displayed potent and broad-spectrum antimicrobial activity.[4][7] Notably, para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes were highly effective against the multidrug-resistant pathogen Pseudomonas aeruginosa.[4][7]
| Compound | Target Organism | MIC (µg/mL)[4][7] |
| para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 |
| meta-N-bromobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 |
| para-N-chlorobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 256-fold better than gentamicin |
| meta-N-bromobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 16-fold better than gentamicin |
Table 2: Antimicrobial Activity of Quinuclidinium Oximes
These findings highlight the potential of quinuclidine-based compounds to address the urgent need for new antibiotics.
Muscarinic Receptor Antagonism and Other Applications
Quinuclidine derivatives have also been developed as selective antagonists for muscarinic M3 receptors, which are implicated in various physiological processes.[5] This has led to their investigation for the treatment of urologic diseases like overactive bladder, and respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[5]
Furthermore, the quinuclidine framework is utilized as a catalyst in organic synthesis, particularly in photoinduced reactions involving hydrogen-atom-transfer (HAT).[8][9] This catalytic activity enables the direct functionalization of C-H bonds, offering efficient pathways for the synthesis of complex molecules.[8][9]
Experimental Protocols
Synthesis of N-Alkyl Quaternary Quinuclidines
Materials:
-
Quinuclidine-3-ol (QOH) or Quinuclidine-3-oxime (QNOH)
-
Appropriate alkyl bromide (e.g., 1-bromododecane, 1-bromohexadecane)
-
1,8-dibromooctane (B1199895) or 1,10-dibromodecane (B1670030) (for bisquaternary derivatives)
-
Dry acetone (B3395972) or dry methanol
Procedure for Monofunctionalized Derivatives: [1][6]
-
Dissolve Quinuclidine-3-ol or Quinuclidine-3-oxime in dry acetone.
-
Add the corresponding alkyl bromide to the solution.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold acetone.
-
Dry the product under vacuum.
Procedure for Bisquaternary Derivatives: [6]
-
Dissolve the appropriate 3-substituted quinuclidine in dry methanol.
-
Add 1,8-dibromooctane or 1,10-dibromodecane to the solution.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the product under vacuum.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (produced by enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Workflow:
Caption: Workflow for determining cholinesterase inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by serially diluting the agent in a liquid growth medium and inoculating it with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways
Cholinergic Neurotransmission
Quinuclidine derivatives that act as anticholinesterase agents exert their effect by modulating cholinergic signaling. By inhibiting the breakdown of acetylcholine, they increase its concentration in the synaptic cleft, thereby enhancing neurotransmission at cholinergic synapses.
Caption: Inhibition of AChE by quinuclidine derivatives.
Conclusion and Future Directions
The exploration of this compound derivatives continues to yield compounds with significant therapeutic potential across a range of applications. The inherent stability and synthetic tractability of the quinuclidine scaffold make it an enduringly attractive platform for medicinal chemists. Future research will likely focus on optimizing the selectivity and potency of these derivatives, exploring novel chemical space through further functionalization, and conducting in-depth preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits for patients. The versatility of the quinuclidine core ensures its continued relevance in the ongoing quest for new and effective medicines.
References
- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6174896B1 - Quinuclidine derivatives and medicinal composition thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. New and Potent Quinuclidine-Based Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]
- 9. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
Methodological & Application
Step-by-step protocol for Quinuclidine hydrochloride synthesis
This document provides a detailed protocol for the synthesis of quinuclidine (B89598) hydrochloride, a key building block in the development of various pharmaceuticals. The described methodology is intended for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
Quinuclidine and its derivatives are bicyclic amines that form the structural core of several biologically active compounds. Quinuclidine hydrochloride is a stable, water-soluble salt that serves as a common precursor in the synthesis of these complex molecules. The following protocol outlines a reliable and well-documented procedure for the preparation of this compound, commencing from 4-piperidinecarboxylic acid.
Reaction Scheme
The overall synthesis involves a multi-step process beginning with the esterification of 4-piperidinecarboxylic acid, followed by an N-alkylation, a Dieckmann condensation to form the bicyclic ketone (3-quinuclidone), and finally a reduction of the ketone and salt formation to yield the desired product.
Experimental Protocol
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. A thorough risk assessment should be performed before commencing any experimental work.
Step 1: Synthesis of Ethyl 4-Piperidinecarboxylate
-
To a suspension of 4-piperidinecarboxylic acid in ethanol, add thionyl chloride dropwise at a controlled temperature.
-
Reflux the reaction mixture for several hours to ensure complete esterification.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude ethyl 4-piperidinecarboxylate can be carried forward to the next step or purified by distillation.
Step 2: Synthesis of Diethyl 1-(ethoxycarbonylmethyl)-4-piperidinecarboxylate
-
Dissolve ethyl 4-piperidinecarboxylate in a suitable organic solvent such as toluene.
-
Add a base, for example anhydrous potassium carbonate, to the solution.[1]
-
To this mixture, add ethyl chloroacetate (B1199739) dropwise and heat the reaction to reflux for several hours.[1]
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude diester.
Step 3: Synthesis of 3-Quinuclidone Hydrochloride via Dieckmann Condensation
-
The crude diester is added dropwise to a solution of a strong base, such as sodium ethoxide in toluene, at an elevated temperature.[1]
-
The reaction mixture is stirred at this temperature to facilitate the intramolecular cyclization.
-
The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation by refluxing with hydrochloric acid.
-
Upon cooling, 3-quinuclidone hydrochloride crystallizes from the solution and can be collected by filtration.
Step 4: Synthesis of this compound via Wolff-Kishner or Clemmensen Reduction
-
Treat 3-quinuclidone hydrochloride with a sodium hydroxide (B78521) solution to obtain the free base, 3-quinuclidone.[2][3]
-
The crude 3-quinuclidone is then heated with hydrazine (B178648) hydrate (B1144303) at reflux.[3]
-
Potassium tert-butoxide and a high-boiling solvent like ethylene (B1197577) glycol are added, and the mixture is heated to a higher temperature to facilitate the reduction and removal of nitrogen gas.[3]
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic extracts are combined, and dry hydrogen chloride gas is bubbled through the solution to precipitate this compound.[2]
-
The product is collected by filtration and can be recrystallized from a suitable solvent like isopropanol.[3]
Data Summary
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1. Esterification | Ethyl 4-piperidinecarboxylate | - | - | [1] |
| 2. N-Alkylation | Diethyl 1-(ethoxycarbonylmethyl)-4-piperidinecarboxylate | - | - | [1] |
| 3. Dieckmann Condensation & Decarboxylation | 3-Quinuclidone Hydrochloride | 64 | 99.3 (GC) | [2] |
| 4. Reduction & Salt Formation | This compound | 56 | 99.0 | [3] |
Data is sourced from patent literature and may vary depending on experimental conditions.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Quinuclidine Hydrochloride as a Catalyst in the Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, under the influence of a nucleophilic catalyst. This reaction yields densely functionalized molecules, such as allylic alcohols or amines, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. Tertiary amines are common catalysts for this transformation, and among them, quinuclidine (B89598) has been identified as a highly effective catalyst due to its strong basicity and nucleophilicity.
Quinuclidine hydrochloride, a stable and easy-to-handle salt, serves as an excellent precursor for the active quinuclidine catalyst. The free base can be generated in situ by the addition of a non-nucleophilic base, allowing for convenient storage and handling of the catalyst precursor. These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of this compound in the Baylis-Hillman reaction.
Catalysis and Reaction Mechanism
The generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine like quinuclidine involves a sequence of nucleophilic addition and elimination steps. The reaction is significantly accelerated by the presence of protic additives, with methanol (B129727) being a particularly effective co-catalyst.
The catalytic cycle proceeds through the following key steps:
-
Michael Addition: The tertiary amine (quinuclidine) adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.
-
Aldol Addition: The generated enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming a second zwitterionic intermediate.
-
Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The presence of a protic solvent like methanol can facilitate this step.
-
Catalyst Elimination: The catalyst is eliminated, typically through an E2 or E1cb mechanism, to regenerate the catalyst and yield the final allylic alcohol product.
Experimental Protocols
Protocol 1: General Procedure for the Baylis-Hillman Reaction Using this compound
This protocol describes the in situ generation of the active quinuclidine catalyst from its hydrochloride salt.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Aldehyde
-
Activated alkene (e.g., methyl acrylate (B77674), acrylonitrile)
-
Methanol (MeOH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 - 0.3 equivalents).
-
Add the aldehyde (1.0 equivalent) and the activated alkene (1.5 - 2.0 equivalents).
-
Add methanol (as a co-solvent or additive, typically 1-2 mL per mmol of aldehyde).
-
Add triethylamine (a stoichiometric equivalent to this compound) to the mixture to generate the free base in situ.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to several days depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Data Presentation
The following tables summarize the performance of the quinuclidine-catalyzed Baylis-Hillman reaction with various substrates.
Table 1: Reaction of Aromatic Aldehydes with Methyl Acrylate
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 20 | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | 20 | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | 20 | 6 | 95 |
| 4 | 4-Methoxybenzaldehyde | 20 | 48 | 78 |
| 5 | 2-Naphthaldehyde | 20 | 36 | 88 |
| 6 | 2-Furaldehyde | 20 | 24 | 80 |
Reaction conditions: Aldehyde (1.0 mmol), methyl acrylate (1.5 mmol), quinuclidine (20 mol%), methanol (1 mL), room temperature.
Table 2: Reaction of Various Aldehydes and Activated Alkenes
| Entry | Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Acrylonitrile | 20 | 10 | 90 |
| 2 | Benzaldehyde | Ethyl acrylate | 20 | 30 | 82 |
| 3 | 4-Nitrobenzaldehyde | Methyl vinyl ketone | 20 | 8 | 93 |
| 4 | Cyclohexanecarboxaldehyde | Methyl acrylate | 20 | 72 | 75 |
| 5 | Benzaldehyde | Phenyl vinyl sulfone | 20 | 24 | 89 |
Reaction conditions: Aldehyde (1.0 mmol), activated alkene (1.5 mmol), quinuclidine (20 mol%), methanol (1 mL), room temperature.
Concluding Remarks
This compound is a convenient and effective pre-catalyst for the Baylis-Hillman reaction. The active catalyst, quinuclidine, can be easily generated in situ, leading to high yields of the desired Baylis-Hillman adducts under mild reaction conditions. The addition of methanol as a co-catalyst significantly accelerates the reaction rate. The presented protocols and data demonstrate the broad applicability of this catalytic system for the synthesis of a wide range of functionalized molecules, making it a valuable tool for researchers in organic synthesis and drug development.
Application of Quinuclidine Hydrochloride in Pharmaceutical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine (B89598) hydrochloride, and the broader quinuclidine scaffold, represent a cornerstone in modern medicinal chemistry and pharmaceutical drug discovery. This bicyclic amine's rigid structure and unique stereoelectronic properties make it an invaluable building block for the synthesis of a diverse array of therapeutic agents. Its applications span from being a key pharmacophore in ligands targeting cholinergic receptors to acting as a versatile catalyst in complex organic syntheses. These notes provide an in-depth overview of the applications of quinuclidine hydrochloride and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and chemical reactions.
I. Quinuclidine as a Scaffold for Bioactive Molecules
The quinuclidine moiety is a privileged structure in drug design, frequently incorporated into molecules to enhance their binding affinity, selectivity, and pharmacokinetic properties. Its rigid framework helps to lock the molecule in a specific conformation, which can be crucial for optimal interaction with a biological target.
Ligands for Cholinergic Receptors
Quinuclidine-based compounds have been extensively explored as ligands for both muscarinic and nicotinic acetylcholine (B1216132) receptors, which are implicated in a variety of neurological and physiological processes.
Derivatives of quinuclidine have been designed as agonists, partial agonists, and antagonists of mAChRs, with therapeutic potential for conditions such as Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1][2] The quinuclidine core often serves as a bioisosteric replacement for the ester moiety found in classical muscarinic ligands.[1][3]
The quinuclidine scaffold is also central to the development of selective agonists and antagonists for various nAChR subtypes. For instance, α7 nAChR agonists containing a quinuclidine core are being investigated for their potential in treating cognitive deficits and inflammation.[4][5]
Anticancer Agents
Recent research has highlighted the potential of quinuclidine derivatives as novel anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[6][7]
Antimicrobial Agents
The quinuclidinium core, particularly in its quaternized form, has been utilized to develop potent antimicrobial agents. These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][8]
Antiviral Agents
The quinoline (B57606) scaffold, a related heterocyclic system that can be synthesized using quinuclidine-based strategies, has shown promise in the development of antiviral drugs. Derivatives have been identified with activity against a range of viruses, including coronaviruses.
II. Quinuclidine as a Catalyst in Organic Synthesis
Quinuclidine and its derivatives are effective basic catalysts in a variety of organic reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. The nucleophilic nature of the tertiary amine in the quinuclidine structure initiates the reaction, leading to the formation of a carbon-carbon bond between an aldehyde and an activated alkene.[9][10]
III. Data Presentation
The following tables summarize the quantitative data for the biological activity of various quinuclidine derivatives.
Table 1: Pharmacological Activity of Quinuclidine-Based Cholinergic Ligands
| Compound/Derivative | Target Receptor | Activity Type | Potency (Ki, EC50, or IC50) | Reference |
| Muscarinic Ligands | ||||
| (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid intermediate | - | - | - | [6] |
| Nicotinic Ligands | ||||
| m-bromo PEP | α7 nAChR | Silent Agonist | - | [11] |
| KC-1 | α7 nAChR | Silent Agonist | IC50 = 41 ± 5 µM | [12] |
Table 2: Anticancer Activity of Quinuclidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamide (B126) (4c) | A549 (Lung) | 18.23 | [6] |
| Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamide (4c) | L132 (Lung) | 25.14 | [6] |
| Substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate (5e) | A549 (Lung) | 19.56 | [6] |
| Substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate (5e) | L132 (Lung) | 28.32 | [6] |
| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime (3c) | HeLa (Cervical) | 13.88 | [13] |
Table 3: Antimicrobial Activity of Quinuclidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 | [8] |
| meta-N-bromobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 - 4.00 | [8] |
| para-N-chlorobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 0.50 | [8] |
| meta-N-bromobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 0.50 | [8] |
| Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 24 | [14] |
| Quinuclidine 1 | Vancomycin-resistant Enterococcus faecium (VRE) | 24 | [14] |
IV. Experimental Protocols
Synthesis Protocols
This protocol outlines a general multi-step synthesis starting from 4-piperidine carboxylic acid.
-
Esterification: Convert 4-piperidine carboxylic acid to its ethyl ester, ethyl isonipecotate, using standard esterification methods (e.g., reaction with ethanol (B145695) in the presence of a strong acid catalyst).
-
Alkylation: React ethyl isonipecotate with ethyl chloroacetate (B1199739) in the presence of a base (e.g., triethylamine (B128534) or sodium carbonate) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.
-
Dieckmann Condensation: Treat 1-carbethoxymethyl-4-carbethoxypiperidine with a strong base such as potassium tert-butoxide in a suitable solvent like toluene (B28343) to induce an intramolecular Dieckmann condensation, forming a β-keto ester.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture to hydrolyze the ester and promote decarboxylation, yielding 3-quinuclidinone.
-
Reduction (Improved Huang-Minlon): Convert 3-quinuclidinone to its hydrazone by reacting with hydrazine (B178648) hydrate. The hydrazone is then heated with a strong base (e.g., potassium tert-butoxide) in a high-boiling solvent like ethylene (B1197577) glycol to effect reduction to quinuclidine.
-
Salt Formation: Treat the resulting quinuclidine base with hydrochloric acid to precipitate this compound.
-
Reflux a mixture of 3-quinuclidinone hydrochloride and 4-formyl benzoic acid in an appropriate solvent with a suitable catalyst to form the intermediate (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid.
-
The resulting carboxylic acid can then be converted to a series of amides or esters through standard coupling reactions (e.g., activation with a coupling agent like EDC/HOBt followed by reaction with an amine or alcohol).
-
Oxime Formation: Prepare 3-hydroxyiminoquinuclidine by reacting quinuclidin-3-one (B120416) with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide.
-
Quaternization (Menshutkin Reaction): React the 3-hydroxyiminoquinuclidine with a substituted benzyl (B1604629) bromide in a dry solvent such as tetrahydrofuran (B95107) under reflux and a nitrogen atmosphere to form the corresponding quaternary N-benzyl quinuclidinium oxime.
Biological Assay Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can be calculated from the dose-response curve.
-
Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the human α7 nAChR.
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at -70 mV.
-
Compound Application: Apply acetylcholine (ACh) as a control agonist to elicit a baseline response.
-
Silent Agonist and PAM Co-application: Apply the test compound (potential silent agonist) alone to observe for any direct activation. Then, co-apply the test compound with a Type II positive allosteric modulator (PAM) for α7 nAChRs (e.g., PNU-120596). A large current response in the presence of the PAM, but not in its absence, is characteristic of a silent agonist.
-
Data Analysis: Measure the peak current amplitude and/or the net charge of the responses.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound and its derivatives continue to be of significant interest in pharmaceutical drug discovery. The versatility of the quinuclidine scaffold allows for the development of a wide range of bioactive molecules with diverse therapeutic applications. Furthermore, its utility as a catalyst in organic synthesis underscores its importance in the broader field of medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel quinuclidine-based compounds.
References
- 1. Silent agonists for α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baylis-Hillman Reaction [organic-chemistry.org]
- 11. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinuclidine Hydrochloride as a Ligand in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinuclidine (B89598) and its derivatives in transition-metal catalysis, with a focus on its role as a hydrogen atom transfer (HAT) catalyst in a triple catalytic system for C–H functionalization. While the direct use of quinuclidine hydrochloride as a traditional coordinating ligand is not widely documented, its application as a HAT catalyst in conjunction with transition metals represents a significant advancement in organic synthesis.
Application: α-Arylation of sp³ C–H Bonds via Photoredox, Nickel, and Hydrogen Atom Transfer (HAT) Triple Catalysis
A groundbreaking application of quinuclidine derivatives is in the direct arylation of unactivated sp³ C–H bonds adjacent to nitrogen and oxygen atoms. This methodology merges three catalytic cycles: photoredox catalysis, nickel catalysis, and hydrogen atom transfer (HAT) catalysis, where a quinuclidine derivative plays the pivotal role of the HAT catalyst.[1][2] This transformation is significant as it allows for the functionalization of typically inert C–H bonds, streamlining synthetic routes to complex molecules.[1]
In this system, an iridium-based photoredox catalyst absorbs visible light and, through a series of single electron transfers (SET), generates a quinuclidine radical cation. This highly electrophilic species is capable of abstracting a hydrogen atom from an electron-rich C–H bond of the substrate (e.g., the α-C–H bond of an N-Boc protected amine).[1][3] The resulting carbon-centered radical then enters the nickel catalytic cycle, undergoes cross-coupling with an aryl halide, and affords the arylated product.[1] Notably, derivatives such as 3-acetoxyquinuclidine are often more effective than quinuclidine itself, highlighting the tunability of the HAT catalyst.[1] In these reactions, the quinuclidine derivative can serve as both the HAT catalyst and the base.[1]
Quantitative Data: Scope of the α-Arylation of N-Boc Pyrrolidine (B122466)
The following table summarizes the yields for the α-arylation of N-Boc pyrrolidine with various aryl bromides, demonstrating the broad scope of this methodology.
| Entry | Aryl Bromide | Product | Yield (%)[1] |
| 1 | Methyl 4-bromobenzoate | Methyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate | 81 |
| 2 | 4'-Bromoacetophenone | 1-(4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)phenyl)ethan-1-one | 84 |
| 3 | 4-Bromobenzotrifluoride | 1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 71 |
| 4 | 1-Bromo-4-fluorobenzene | 1-(tert-Butoxycarbonyl)-2-(4-fluorophenyl)pyrrolidine | 78 |
| 5 | 1-Bromo-4-(methylsulfonyl)benzene | 1-(tert-Butoxycarbonyl)-2-(4-(methylsulfonyl)phenyl)pyrrolidine | 74 |
| 6 | 3-Bromobenzonitrile | 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzonitrile | 76 |
| 7 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-1-(tert-butoxycarbonyl)pyrrolidine | 75 |
| 8 | 3-Bromoquinoline | 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)quinoline | 65 |
Experimental Protocol: General Procedure for the α-Arylation of N-Boc Pyrrolidine
This protocol is adapted from the work of MacMillan and co-workers.[1]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
N-Boc pyrrolidine (1.0 mmol, 2.0 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photoredox catalyst) (0.005 mmol, 0.01 equiv)
-
NiBr₂·3H₂O (0.025 mmol, 0.05 equiv)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand for Ni) (0.03 mmol, 0.06 equiv)
-
3-Acetoxyquinuclidine (HAT catalyst) (0.15 mmol, 0.3 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl bromide, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiBr₂·3H₂O, 4,7-dimethoxy-1,10-phenanthroline, and 3-acetoxyquinuclidine.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMSO (5.0 mL) and N-Boc pyrrolidine via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5 cm from a 34 W blue LED lamp, with cooling provided by a fan.
-
After 24 hours, remove the vial from the light source.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
Catalytic Cycle of the Triple Catalysis System
References
- 1. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 3. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]
Synthesis and Application of Chiral Quinuclidine Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinuclidine (B89598) scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry and a cornerstone of asymmetric catalysis.[1] Its unique steric and electronic properties, particularly when rendered chiral, have led to the development of powerful catalysts for a wide array of enantioselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral quinuclidine derivatives and their application in several classes of asymmetric reactions. The methodologies outlined herein are critical for the synthesis of enantiomerically pure compounds, a fundamental requirement in modern drug discovery and development.[2]
I. Synthesis of Chiral Quinuclidine Precursors and Catalysts
The asymmetric synthesis of the catalyst itself is the critical first step. Cinchona alkaloids are a primary source of chiral quinuclidine-based catalysts.[3] Additionally, synthetic routes have been developed to access specific chiral quinuclidine derivatives.
A. Synthesis of (R)-(-)-3-Quinuclidinol via Asymmetric Hydrogenation
(R)-(-)-3-Quinuclidinol is a valuable chiral building block. Asymmetric hydrogenation of the prochiral ketone, 3-quinuclidinone, offers an efficient route to this key intermediate. Ruthenium-based catalysts are particularly effective for this transformation.
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone
-
Catalyst Preparation: In a glovebox, a chiral ruthenium catalyst, such as RuCl₂[(R)-BINAP][(R,R)-DPEN], is prepared according to literature procedures.
-
Reaction Setup: A pressure reactor is charged with 3-quinuclidinone hydrochloride (1 equivalent), the chiral ruthenium catalyst (0.01-0.1 mol%), and a suitable solvent such as methanol.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 10-50 atm of H₂.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours, or until completion as monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (R)-(-)-3-Quinuclidinol.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the enantiomerically pure alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC.
B. Synthesis of Sharpless Ligands: (DHQ)₂PHAL and (DHQD)₂PHAL
The phthalazine (B143731) (PHAL) backbone linked to two dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) units provides the widely used ligands for the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Synthesis of (DHQ)₂PHAL
-
Reaction Setup: To a solution of 1,4-dichlorophthalazine (B42487) (1 equivalent) in toluene (B28343) are added dihydroquinine (2.2 equivalents) and powdered potassium carbonate (5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 24-48 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of dichloromethane (B109758) and methanol) to afford (DHQ)₂PHAL as a white solid.
II. Applications in Asymmetric Catalysis
Chiral quinuclidine derivatives are versatile catalysts for a range of asymmetric transformations. Below are detailed protocols for some of the most important applications.
A. Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization
This powerful method allows for the enantioselective synthesis of complex fused-ring systems containing the quinuclidine motif.[1]
Experimental Protocol: Synthesis of Indolenine-Fused Quinuclidine Derivatives
-
Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ (1 mol%) and a chiral phosphoramidite (B1245037) ligand (e.g., Feringa ligand, 2.2 mol%) are dissolved in a dry, degassed solvent like dichloromethane (DCM) and stirred for 20 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To the catalyst solution is added the indole (B1671886) substrate (1 equivalent) tethered to an allylic carbonate.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the desired indolenine-fused quinuclidine derivative.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined. The ee can be measured by chiral HPLC.
Table 1: Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization of Indoles
| Entry | Substrate (R group) | Yield (%) | dr | ee (%) |
| 1 | H | 92 | >20:1 | 98 |
| 2 | 5-Me | 88 | >20:1 | 97 |
| 3 | 5-Cl | 95 | 15:1 | 99 |
| 4 | 7-Me | 85 | 10:1 | 96 |
Data is representative and sourced from typical results found in the literature for this reaction type.[1]
B. Sharpless Asymmetric Dihydroxylation
Cinchona alkaloid derivatives are pivotal ligands in the Sharpless Asymmetric Dihydroxylation, enabling the conversion of prochiral olefins to chiral vicinal diols with high enantioselectivity.[4] The commercially available "AD-mix" reagents contain the catalyst, ligand, and oxidant. AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, providing access to opposite enantiomers of the diol product.[4]
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
-
Reaction Setup: In a round-bottom flask, AD-mix-β (1.4 g per mmol of olefin) is dissolved in a 1:1 mixture of t-butanol and water (5 mL per mmol of olefin). The mixture is stirred at room temperature until all solids dissolve, then cooled to 0 °C in an ice bath.
-
Addition of Substrate: Styrene (1 equivalent) is added to the cooled reaction mixture.
-
Reaction Conditions: The reaction is stirred vigorously at 0 °C. The reaction progress is monitored by TLC. For many simple olefins, the reaction is complete within 6-24 hours.
-
Quenching: Solid sodium sulfite (B76179) (1.5 g per mmol of olefin) is added, and the mixture is warmed to room temperature and stirred for an additional hour.
-
Work-up: The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral diol. The enantiomeric excess is determined by chiral HPLC or by conversion to a Mosher's ester derivative followed by ¹H NMR analysis.
Table 2: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Entry | Olefin | AD-mix | Yield (%) | ee (%) |
| 1 | trans-Stilbene | β | 97 | >99 |
| 2 | 1-Decene | β | 90 | 97 |
| 3 | α-Methylstyrene | α | 92 | 88 |
| 4 | Indene | α | 95 | 96 |
Data is representative of typical outcomes for the Sharpless AD reaction.[5][6]
C. Asymmetric Morita-Baylis-Hillman (MBH) Reaction
Chiral quinuclidine derivatives can act as nucleophilic catalysts in the MBH reaction to produce chiral allylic alcohols. The basicity of the quinuclidine catalyst has been shown to correlate with its reactivity.[7]
Experimental Protocol: Asymmetric MBH Reaction
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) and the activated alkene (e.g., methyl vinyl ketone, 2 equivalents) in a suitable solvent (e.g., acetonitrile) is added the chiral quinuclidine catalyst (e.g., a derivative of 3-hydroxyquinuclidine, 10-20 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-72 hours. The progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified directly by flash column chromatography on silica gel to yield the chiral allylic alcohol.
-
Analysis: The yield and enantiomeric excess are determined. The ee can be measured by chiral HPLC.
Table 3: Asymmetric Aza-Morita-Baylis-Hillman Reaction of Isatin-Derived Ketimines
| Entry | R group on Ketimine | Yield (%) | ee (%) |
| 1 | H | 96 | 93 |
| 2 | 5-Br | 92 | 95 |
| 3 | 5-Cl | 94 | 96 |
| 4 | 5-Me | 88 | 91 |
Data is representative for the aza-MBH reaction catalyzed by chiral phosphine (B1218219) catalysts, a related class often used in conjunction with or as an alternative to chiral amine catalysts.
D. Asymmetric Phase-Transfer Catalysis
Quaternized Cinchona alkaloids are highly effective phase-transfer catalysts for asymmetric alkylations.[3]
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base
-
Catalyst Synthesis: The chiral phase-transfer catalyst is prepared by N-alkylation of a Cinchona alkaloid (e.g., cinchonidine) with a benzyl (B1604629) bromide derivative.
-
Reaction Setup: A solution of the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) in toluene is prepared. The chiral phase-transfer catalyst (1-10 mol%) is added.
-
Reaction Conditions: A concentrated aqueous solution of a base (e.g., 50% KOH) is added, and the biphasic mixture is stirred vigorously at or below room temperature (e.g., 0 °C) for several hours. The reaction is monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC.
Table 4: Asymmetric Phase-Transfer Alkylation of Glycine Schiff Base
| Entry | Alkylating Agent (RX) | Catalyst | Yield (%) | ee (%) |
| 1 | Benzyl bromide | O-Allyl-N-benzylcinchonidinium bromide | 95 | 99 |
| 2 | Ethyl iodide | O-Allyl-N-benzylcinchonidinium bromide | 85 | 96 |
| 3 | Allyl bromide | O-Allyl-N-benzylcinchonidinium bromide | 90 | 98 |
Data is representative of results achieved with Maruoka or Corey-type phase-transfer catalysts derived from Cinchona alkaloids.
III. Visualizing the Workflow
The general workflow for the synthesis and application of chiral quinuclidine derivatives in asymmetric catalysis can be visualized as a logical progression from starting materials to the final, enantiomerically enriched product.
Caption: Workflow for Synthesis and Application of Chiral Quinuclidine Catalysts.
Conclusion
Chiral quinuclidine derivatives are indispensable tools in the field of asymmetric catalysis. Their rigid framework and tunable electronic and steric properties allow for the predictable and highly selective synthesis of a wide range of chiral molecules. The protocols and data presented in this document offer a practical guide for researchers in academia and industry to harness the power of these catalysts for the efficient construction of enantiomerically pure compounds, thereby accelerating the discovery and development of new pharmaceuticals and other valuable chiral materials.
References
- 1. Asymmetric organic catalysis with modified cinchona alkaloids. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Quinuclidine Hydrochloride in the Development of Muscarinic Receptor Antagonists
Introduction
Quinuclidine (B89598), a bicyclic amine, serves as a crucial scaffold in the design and synthesis of potent and selective muscarinic receptor antagonists. Its rigid structure and basic nitrogen atom are key features that contribute to high-affinity binding to the orthosteric site of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Quinuclidine hydrochloride is a common salt form used as a starting material or intermediate in the synthesis of these antagonists due to its stability and solubility.[3][4][5] The five muscarinic receptor subtypes (M1-M5) are implicated in a wide range of physiological functions, and subtype-selective antagonists are valuable therapeutic agents for various conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[1][6][7] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with quinuclidine-based muscarinic antagonists.
Chemical Properties of Key Quinuclidine-Based Starting Materials
The successful synthesis of muscarinic receptor antagonists often begins with commercially available quinuclidine derivatives. The properties of two common starting materials are summarized below.
| Property | 3-Quinuclidinone Hydrochloride | This compound |
| Synonyms | 1-Azabicyclo[2.2.2]octan-3-one hydrochloride | 1-Azabicyclo[2.2.2]octane hydrochloride |
| CAS Number | 1193-65-3[4][5][8] | 39896-06-5[3] |
| Molecular Formula | C₇H₁₂ClNO[5] | C₇H₁₄ClN[3] |
| Molecular Weight | 161.63 g/mol [5] | 147.646 g/mol [3] |
| Melting Point | >300 °C (decomposes)[5] | Not specified |
| Appearance | White to off-white crystalline powder[4] | Not specified |
| Solubility | Soluble in water | Soluble in water |
Experimental Protocols
Protocol 1: General Synthesis of a Quinuclidine-based Muscarinic Antagonist
This protocol provides a generalized scheme for the synthesis of a quinuclidin-3-yl ester derivative, a common structural motif in potent muscarinic antagonists. This is an illustrative example, and specific reaction conditions may need to be optimized for different target molecules.
Objective: To synthesize a quinuclidin-3-yl ester derivative as a potential muscarinic receptor antagonist.
Materials:
-
A carboxylic acid with a desired R-group (e.g., a diarylacetic acid derivative)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
This compound (for conversion to the free base if starting from this material)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of 3-Quinuclidinol Free Base (if starting from hydrochloride):
-
Dissolve quinuclidin-3-ol hydrochloride in water.
-
Add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
-
Esterification Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and 3-quinuclidinol (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) and the catalyst (e.g., DMAP, 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
If DCC was used, a urea (B33335) byproduct will precipitate. Filter off the precipitate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired quinuclidin-3-yl ester.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of a quinuclidin-3-yl ester.
Protocol 2: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (a quinuclidine derivative) for a specific muscarinic receptor subtype.[9][10][11]
Objective: To determine the inhibition constant (Ki) of a quinuclidine-based antagonist for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (quinuclidine derivative) at various concentrations.
-
Non-specific binding control: a high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): NSB control (atropine), radioligand, and cell membranes.
-
Competition: Test compound at various concentrations, radioligand, and cell membranes.
-
-
-
Incubation:
-
To the appropriate wells, add 50 µL of assay buffer (for total binding), 50 µL of NSB control, or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Protocol 3: Functional Assay - Calcium Mobilization
This protocol measures the ability of a quinuclidine-based antagonist to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).[9]
Objective: To determine the functional potency (IC₅₀) of a quinuclidine-based antagonist by measuring its inhibition of agonist-induced intracellular calcium increase.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (quinuclidine derivative) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye solution (containing probenecid) and incubate in the dark at 37°C for 1 hour.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add different concentrations of the test compound (antagonist) to the wells and incubate for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) into the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist from the concentration-response curve using non-linear regression.
-
Diagram of Calcium Mobilization Assay Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling pathway leading to calcium release.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki values) of representative quinuclidin-3-yl ester and carbamate (B1207046) derivatives for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Quinuclidin-3-yl 1-Aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives [6][12]
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3/M2 Selectivity |
| 9a | 1.1 | 13 | 0.43 | 2.1 | 1.0 | 30.2 |
| 9b | 1.2 | 15 | 0.52 | 2.5 | 1.3 | 28.8 |
| 12 | 1.8 | 20 | 0.65 | 3.5 | 1.9 | 30.8 |
| 13 | 1.5 | 18 | 0.58 | 3.0 | 1.6 | 31.0 |
Data adapted from reference[6]. These compounds demonstrate high affinity for the M3 receptor with good selectivity over the M2 receptor.
Table 2: Binding Affinities (pKi) of Quaternary Ammonium (B1175870) Derivatives of (3R)-Quinuclidinol Esters [7]
| Compound | M2 (pKi) | M3 (pKi) | M3/M2 Selectivity |
| Aclidinium (B1254267) Bromide | 9.0 | 9.4 | ~2.5 |
| Tiotropium | 10.0 | 10.3 | ~2.0 |
| Ipratropium | 9.0 | 8.9 | ~0.8 |
pKi = -log(Ki). A higher pKi value indicates higher affinity. Data adapted from reference[7]. These compounds are potent muscarinic antagonists, with aclidinium bromide showing a favorable selectivity profile for M3 over M2 receptors.
Table 3: Functional Antagonist Affinities (pA₂) of Clinically Used Antagonists
| Compound | Bladder (M3) | Salivary Gland (M3) | Atria (M2) |
| Oxybutynin | 7.9 | 7.0 | 7.2 |
| Tolterodine | 8.0 | 7.1 | 7.4 |
| Darifenacin | 8.8 | 7.9 | 7.3 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher pA₂ values indicate greater potency. Data from studies on guinea pig tissues. Darifenacin shows selectivity for M3 receptors in the bladder over those in the salivary gland and M2 receptors in the atria.[13][14]
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of muscarinic receptor antagonists. The rigid quinuclidine core is a key pharmacophore that imparts high affinity for muscarinic receptors. By modifying the ester or other functional groups attached to the quinuclidine ring, researchers can achieve selectivity for specific muscarinic receptor subtypes. The detailed protocols provided for synthesis, binding assays, and functional assays serve as a guide for the development and characterization of novel quinuclidine-based muscarinic antagonists for therapeutic applications. The quantitative data presented highlights the potential for developing highly potent and selective M3 antagonists for the treatment of conditions like overactive bladder.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinuclidines | Fisher Scientific [fishersci.com]
- 4. 3-Quinuclidinone Hydrochloride | 1193-65-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1193-65-3 CAS MSDS (3-Quinuclidinone hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Quinuclidinone hydrochloride | CAS#:1193-65-3 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Reaction Kinetics with Quinuclidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidine (B89598) and its derivatives are highly effective nucleophilic catalysts in a variety of organic transformations, including the Baylis-Hillman reaction, Michael additions, and aldol (B89426) reactions.[1][2] The catalytic activity of quinuclidine is attributed to its sterically accessible and highly nucleophilic tertiary amine nitrogen. Quinuclidine hydrochloride, the salt form, serves as a stable and easy-to-handle precursor to the active catalyst. In solution, an equilibrium exists between the protonated quinuclidinium ion and the free, catalytically active quinuclidine base. The position of this equilibrium, and thus the concentration of the active catalyst, can be controlled by the reaction conditions, such as the presence of a base or the pKa of the solvent.
Understanding the kinetics of reactions catalyzed by quinuclidine is crucial for optimizing reaction conditions, maximizing yield and selectivity, and for scaling up processes in drug development and manufacturing. This application note provides a detailed protocol for monitoring the kinetics of a representative reaction catalyzed by this compound using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
Reaction kinetics are studied by monitoring the change in concentration of reactants, products, or intermediates over time.[3] HPLC is a powerful analytical technique for this purpose as it allows for the separation and quantification of individual components in a reaction mixture with high resolution and sensitivity.[4] By taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the samples by HPLC, a kinetic profile of the reaction can be constructed. From this data, reaction rates, rate constants, and reaction orders can be determined.
Experimental Protocol: Monitoring the Baylis-Hillman Reaction
This protocol describes the monitoring of the Baylis-Hillman reaction between 4-nitrobenzaldehyde (B150856) and methyl acrylate (B77674), catalyzed by quinuclidine generated from this compound.
Materials and Reagents
-
This compound (≥98%)
-
4-Nitrobenzaldehyde (≥99%)
-
Methyl acrylate (≥99%, inhibitor removed)
-
Triethylamine (B128534) (≥99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Internal Standard (e.g., Naphthalene, ≥99%)
-
Reaction solvent (e.g., Tetrahydrofuran (THF), anhydrous)
-
Quenching solution (e.g., 0.1 M HCl in acetonitrile/water)
Equipment
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted reaction vessel with a magnetic stirrer
-
Syringes and needles for sampling
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
Experimental Procedure
3.1. Preparation of Stock Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., naphthalene) and dissolve it in a known volume of acetonitrile to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Reactant and Catalyst Stock Solutions: Prepare stock solutions of 4-nitrobenzaldehyde, methyl acrylate, this compound, and triethylamine in the reaction solvent (THF) at desired concentrations.
3.2. HPLC Method Development
-
Develop an HPLC method capable of separating the starting materials (4-nitrobenzaldehyde, methyl acrylate), the product (Baylis-Hillman adduct), and the internal standard.
-
A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% TFA, at a flow rate of 1 mL/min. Detection can be performed at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Create a calibration curve for the reactant (4-nitrobenzaldehyde) and the product against the internal standard to enable accurate quantification.
3.3. Reaction Setup and Monitoring
-
To a thermostatted reaction vessel equipped with a magnetic stir bar, add the calculated volumes of the 4-nitrobenzaldehyde and methyl acrylate stock solutions, and the internal standard stock solution. Add additional solvent to reach the desired final volume.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, add the this compound and triethylamine stock solutions simultaneously. The triethylamine is added to deprotonate the this compound to generate the active catalyst.
-
Start a timer immediately upon addition of the catalyst and base.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a known volume of the quenching solution (e.g., 450 µL of 0.1 M HCl in 50:50 acetonitrile/water). The acid will protonate the quinuclidine catalyst, stopping the reaction.
-
Vortex the quenched sample and transfer it to an autosampler vial for HPLC analysis.
-
Analyze the samples using the developed HPLC method.
Data Analysis
-
From the HPLC chromatograms, determine the peak areas of the reactant (4-nitrobenzaldehyde), the product, and the internal standard.
-
Using the calibration curves, calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant and product as a function of time to obtain the reaction profile.
-
Calculate the initial reaction rate from the initial slope of the concentration vs. time plot.
-
By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Reaction Conditions for Kinetic Monitoring
| Parameter | Value |
| Reactant A | 4-Nitrobenzaldehyde |
| Reactant B | Methyl acrylate |
| Catalyst | This compound |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 25 °C |
| [Reactant A]₀ (M) | 0.1 |
| [Reactant B]₀ (M) | 0.2 |
| [Catalyst]₀ (M) | 0.01 |
| [Base]₀ (M) | 0.01 |
| Internal Standard | Naphthalene |
| [Internal Standard] (M) | 0.005 |
Table 2: Hypothetical Kinetic Data
| Time (min) | [4-Nitrobenzaldehyde] (M) | [Product] (M) | Conversion (%) |
| 0 | 0.1000 | 0.0000 | 0.0 |
| 5 | 0.0915 | 0.0085 | 8.5 |
| 10 | 0.0837 | 0.0163 | 16.3 |
| 20 | 0.0702 | 0.0298 | 29.8 |
| 30 | 0.0591 | 0.0409 | 40.9 |
| 60 | 0.0350 | 0.0650 | 65.0 |
| 90 | 0.0207 | 0.0793 | 79.3 |
| 120 | 0.0123 | 0.0877 | 87.7 |
Visualizations
Experimental Workflow
References
Application of Quinuclidine Hydrochloride in the Synthesis of Complex Natural Products: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Quinuclidine (B89598) hydrochloride, a bicyclic amine salt, serves as a potent nucleophilic catalyst in a variety of organic transformations crucial for the synthesis of complex natural products. Its rigid structure and basic nitrogen atom facilitate key carbon-carbon bond-forming reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. This powerful reaction provides access to densely functionalized chiral molecules, which are valuable building blocks in the construction of intricate molecular architectures found in nature.
The Morita-Baylis-Hillman Reaction: A Gateway to Complexity
The MBH reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst, such as quinuclidine. The use of chiral quinuclidine derivatives can induce enantioselectivity, leading to the formation of optically active products, a critical aspect in the synthesis of bioactive natural products.[1] The general mechanism involves the initial addition of quinuclidine to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent proton transfer and elimination of the catalyst yield the desired allylic alcohol.[1]
Case Study: Synthesis of a Key Intermediate for (-)-Sitophilure
A practical application of quinuclidine's catalytic activity is demonstrated in the synthesis of a key building block for the natural product (-)-sitophilure, an aggregation pheromone of the rice weevil. The synthesis utilizes a Morita-Baylis-Hillman reaction catalyzed by a quinuclidine derivative to construct a crucial chiral center.
Quantitative Data for the Quinuclidine-Catalyzed Morita-Baylis-Hillman Reaction
| Entry | Aldehyde | Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | Methyl acrylate (B77674) | Quinuclidine (20) | CH2Cl2 | 72 | 85 | - |
| 2 | Propanal | Methyl acrylate | (R)-3-Hydroxyquinuclidine (10) | Toluene (B28343) | 96 | 78 | 92 |
| 3 | Benzaldehyde | Methyl vinyl ketone | Quinuclidine (15) | THF | 48 | 91 | - |
Note: Data is compiled from representative literature procedures and may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Quinuclidine-Catalyzed Morita-Baylis-Hillman Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Activated alkene (1.5 equiv)
-
Quinuclidine hydrochloride (0.2 equiv)
-
Triethylamine (B128534) (0.2 equiv, if using the hydrochloride salt)
-
Anhydrous solvent (e.g., CH2Cl2, THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.
-
Add the activated alkene to the solution.
-
In a separate vial, dissolve this compound and triethylamine in the anhydrous solvent.
-
Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Morita-Baylis-Hillman adduct.
Synthesis of a (-)-Sitophilure Intermediate via Asymmetric Morita-Baylis-Hillman Reaction
Materials:
-
Propanal (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
(R)-3-Hydroxyquinuclidine (0.1 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of (R)-3-hydroxyquinuclidine in anhydrous toluene at room temperature under an inert atmosphere, add propanal followed by methyl acrylate.
-
Stir the mixture at room temperature for 96 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the chiral MBH adduct.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the Morita-Baylis-Hillman reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the quinuclidine-catalyzed Morita-Baylis-Hillman reaction.
Caption: A generalized experimental workflow for the Morita-Baylis-Hillman reaction.
References
Quinuclidine Hydrochloride: A Versatile Reagent for C-H Bond Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Quinuclidine (B89598) and its derivatives, including the hydrochloride salt, have emerged as powerful reagents in the field of organic synthesis, particularly in the functionalization of otherwise inert C-H bonds. This document provides detailed application notes and experimental protocols for the use of quinuclidine hydrochloride as a key component in Hydrogen Atom Transfer (HAT) mediated C-H functionalization reactions. These methodologies offer a significant advancement in the construction of complex molecules, enabling late-stage functionalization and providing novel pathways for drug discovery and development.
Overview of Quinuclidine in C-H Functionalization
Quinuclidine primarily functions as a potent Hydrogen Atom Transfer (HAT) catalyst in photoredox-mediated reactions.[1][2] Under visible light irradiation, a photocatalyst excites quinuclidine to its radical cation form. This electrophilic radical cation is capable of selectively abstracting a hydrogen atom from an electron-rich C-H bond, generating a carbon-centered radical.[3][4] This radical can then engage in a variety of bond-forming reactions, most notably with transition metal catalysts like nickel to achieve cross-coupling with organic halides.[3][5]
A key advantage of using quinuclidine is its ability to selectively activate C-H bonds adjacent to heteroatoms (α-amino, α-oxy) and other hydridic C-H bonds, a feature attributed to polarity matching between the quinuclidine radical cation and the substrate.[1][3][4] Electron-withdrawing substituents on the quinuclidine scaffold, such as an acetoxy group, can enhance its reactivity and selectivity.[3] While this compound is a stable salt, the active HAT catalyst is the free base form, which is typically generated in situ or used directly. For the purpose of these protocols, the use of the free base, quinuclidine, is often specified in the original literature. If starting from the hydrochloride salt, an equivalent of a suitable base would be required to generate the free amine for the catalytic cycle.
Key Applications and Reaction Data
Quinuclidine-mediated HAT catalysis has been successfully applied to a range of C-H functionalization reactions. Below are key examples with summarized data on their scope and efficiency.
α-Arylation of Alcohols
This method allows for the direct coupling of alcohols with aryl halides at the α-hydroxy C-H bond, providing access to valuable benzylic alcohol motifs.[5] The reaction typically employs a triple catalytic system comprising a photocatalyst, a nickel catalyst, and the quinuclidine HAT catalyst.
Table 1: Scope of α-Arylation of Alcohols
| Entry | Alcohol | Aryl Halide | Product | Yield (%) |
| 1 | Isopropanol | 4-Bromobenzonitrile | 85 | |
| 2 | Cyclohexanol | 4-Bromoacetophenone | 78 | |
| 3 | 1-Pentanol | 1-Bromo-4-methoxybenzene | 65 | |
| 4 | Tetrahydrofuran-3-ol | 4-Bromobenzotrifluoride | 72 |
Data synthesized from representative examples in the literature. Yields are for isolated products.
α-C-H Arylation of Amines and Ethers
The functionalization of C-H bonds alpha to nitrogen and oxygen atoms in amines and ethers is a powerful tool for molecular diversification. This transformation provides a direct route to complex amines and ethers from simple precursors.[3]
Table 2: Scope of α-C-H Arylation of Amines and Ethers
| Entry | Substrate | Aryl Halide | Product | Yield (%) |
| 1 | N-Boc-pyrrolidine | Methyl 4-bromobenzoate | 81 | |
| 2 | Tetrahydrofuran (THF) | 4-Bromobenzotrifluoride | 76 | |
| 3 | Oxetane | 4-Bromoacetophenone | 53 | |
| 4 | p-Xylene | 1-Bromo-4-fluorobenzene | 54 | |
| 5 | N-Boc-butylamine | 4-Bromobenzonitrile | 58 |
Data synthesized from representative examples in the literature. Yields are for isolated products.[3]
α-C-H Alkylation of Amines and Ethers
Similar to arylation, alkyl groups can be introduced at the α-position of amines and ethers using alkyl halides as coupling partners. This reaction also proceeds via a triple catalytic cycle.[4]
Table 3: Scope of α-C-H Alkylation of Amines and Ethers
| Entry | Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | N-Boc-pyrrolidine | 1-Iodopentane | 75 | |
| 2 | Tetrahydrofuran (THF) | 1-Bromooctane | 68 | |
| 3 | N,N-Dimethylaniline | 1-Iodobutane | 82 | |
| 4 | 1,4-Dioxane | 1-Bromohexane | 65 |
Data synthesized from representative examples in the literature. Yields are for isolated products.
Experimental Protocols
The following are generalized protocols for key quinuclidine-mediated C-H functionalization reactions. Researchers should optimize conditions for their specific substrates.
General Protocol for α-Arylation of Alcohols
This protocol is based on the triple catalysis system involving photoredox, nickel, and HAT catalysis.[5]
Materials:
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (0.2-2 mol%)
-
Nickel catalyst (e.g., NiBr2·3H2O) (1.5-2 mol%)
-
Ligand for Nickel (e.g., 4,7-dimethoxy-1,10-phenanthroline) (1.5-2 mol%)
-
Quinuclidine (3-50 mol%)
-
Aryl halide (1.0 equiv)
-
Alcohol (3.0-5.0 equiv)
-
Lewis Acid (e.g., ZnCl2) (1.5 equiv)
-
Base (e.g., K3PO4) (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO)
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the iridium photocatalyst, nickel catalyst, ligand, quinuclidine, aryl halide, Lewis acid, and base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent and the alcohol substrate via syringe.
-
Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., 34 W blue LEDs).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for α-C-H Arylation of Amines and Ethers
This protocol is adapted from the methodology for coupling C(sp3)-H bonds with aryl halides.[3]
Materials:
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1 mol%)
-
Nickel catalyst (e.g., NiBr2·3H2O) (2 mol%)
-
Ligand for Nickel (e.g., 4,7-dimethoxy-1,10-phenanthroline) (2.2 mol%)
-
3-Acetoxyquinuclidine (20 mol%)
-
Aryl halide (1.0 equiv)
-
Amine or ether substrate (2.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
In a glovebox, charge an oven-dried vial with the iridium photocatalyst, nickel catalyst, ligand, and 3-acetoxyquinuclidine.
-
Add the aryl halide and a magnetic stir bar.
-
Add the anhydrous, degassed solvent and the amine or ether substrate.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED lamp while stirring for 12-24 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Reaction Mechanisms and Visualizations
The core of these transformations is a synergistic interplay between three catalytic cycles. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed triple catalytic cycle for C-H functionalization.
The process begins with the photoexcitation of an iridium photocatalyst, which then oxidizes quinuclidine to its radical cation. This radical cation abstracts a hydrogen atom from the substrate (R-H) to form a carbon-centered radical (R•). This radical is then intercepted by a Ni(II)-aryl complex, formed from the oxidative addition of an aryl halide to a Ni(0) species. A subsequent reductive elimination from a Ni(III) intermediate furnishes the desired C-C coupled product and regenerates the Ni(0) catalyst. The photocatalyst is returned to its ground state by reducing a Ni(I) species, thus closing all three catalytic cycles.[3][4]
Caption: General experimental workflow for C-H functionalization.
This workflow outlines the key steps for setting up and performing the quinuclidine-mediated C-H functionalization reactions. Adherence to anhydrous and oxygen-free conditions is critical for the success of these catalytic reactions.
Conclusion
This compound, as a precursor to the active quinuclidine HAT catalyst, is a cornerstone reagent in modern C-H functionalization chemistry. The methodologies presented here, leveraging a triple catalytic system, offer a powerful and versatile platform for the direct formation of C-C bonds from abundant C-H bonds. These protocols provide a foundation for researchers in academia and industry to explore novel molecular architectures and accelerate the development of new therapeutics and functional materials.
References
- 1. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sp3 C–H alkylation via polarity-match-based cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Quinuclidine Hydrochloride Catalyzed Reactions
Welcome to the Technical Support Center for quinuclidine (B89598) hydrochloride catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Understanding the Catalyst: Quinuclidine vs. Quinuclidine Hydrochloride
A crucial point to understand is that this compound is the stable, solid salt form of the active catalyst, quinuclidine. Quinuclidine itself is a tertiary amine and acts as a nucleophilic catalyst. For the catalytic cycle to begin, the free base form of quinuclidine must be generated in situ. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride salt.
Experimental Protocol: In Situ Activation of this compound
Objective: To generate the active quinuclidine catalyst from its hydrochloride salt for use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous, non-protic solvent (e.g., THF, DCM, or MeCN)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous solvent.
-
Add the chosen base (1.0-1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of a salt byproduct (e.g., triethylammonium (B8662869) chloride) may be observed as a precipitate.
-
The resulting solution/suspension containing the active quinuclidine catalyst is now ready for the addition of the substrates.
Troubleshooting Guide: Common Side Products and Solutions
The most frequently reported application of quinuclidine as a catalyst is in the Morita-Baylis-Hillman (MBH) reaction. Consequently, the most well-documented side products arise from this transformation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired Baylis-Hillman adduct and formation of a significant amount of a higher molecular weight byproduct. | Dimerization of the activated alkene (e.g., methyl vinyl ketone - MVK). The enolate intermediate formed from the first Michael addition can react with a second molecule of the activated alkene instead of the aldehyde. | 1. Slow addition of the activated alkene: Add the activated alkene dropwise to the reaction mixture containing the aldehyde and the catalyst. This keeps the concentration of the alkene low at any given time, disfavoring dimerization. 2. Use of a protic solvent or additive: Protic solvents like methanol (B129727) can accelerate the desired reaction pathway by stabilizing the zwitterionic intermediates, thus outcompeting the dimerization.[1] |
| Formation of bis-adducts. | The initial Baylis-Hillman adduct can sometimes react with another molecule of the activated alkene, especially if the reaction times are long or there is an excess of the alkene.[2] | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting materials and the formation of the desired product. Stop the reaction once the starting aldehyde is consumed. 2. Control stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the activated alkene. |
| Reaction does not proceed or is very slow. | Incomplete neutralization of this compound, leaving the catalytically inactive protonated form. | 1. Ensure complete in situ activation: Use a slight excess of a suitable base to ensure all the this compound is converted to the free base. 2. Catalyst Basicity: Quinuclidine is a highly effective catalyst due to its high basicity (pKa of the conjugate acid is ~11.3).[1] Ensure that the reaction conditions do not introduce acidic impurities that could quench the catalyst. |
| Formation of aldol (B89426) condensation products of the aldehyde. | Self-condensation of the aldehyde starting material, particularly if it is prone to enolization. | While generally not a major side product in quinuclidine-catalyzed Baylis-Hillman reactions, if observed: 1. Choose appropriate substrates: This is more likely with aldehydes that can readily form enolates. 2. Optimize reaction conditions: Lowering the reaction temperature may disfavor the aldol pathway. |
Quantitative Data on Side Product Formation
Quantitative data on side product formation is often not systematically reported. However, some studies provide insights into the distribution of products. For instance, in a DABCO-catalyzed reaction of 3-methoxy-2-nitrobenzaldehyde (B1294539) with methyl vinyl ketone (MVK), the product distribution was reported as:[2]
| Product | Yield |
| Normal Baylis-Hillman Adduct | 24% |
| Bis-(MVK) Baylis-Hillman Adducts | 60% |
| MVK Dimer | Present |
This highlights that under certain conditions, the formation of side products can be the dominant pathway.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning viscous and showing a complex mixture of products by NMR?
A1: This is often indicative of polymerization or the formation of multiple side products. The primary suspect is the dimerization or oligomerization of your activated alkene. Refer to the troubleshooting guide above for strategies to mitigate this, such as the slow addition of the alkene. Also, ensure your starting materials are pure, as impurities can sometimes initiate polymerization.
Q2: I am using this compound directly without adding a base. Why is the reaction not working?
A2: this compound is the protonated salt of quinuclidine. In this form, the nitrogen's lone pair is unavailable for the initial nucleophilic attack required for catalysis. You must add a base to generate the free quinuclidine in situ for the reaction to proceed.
Q3: Can I use a protic solvent like ethanol (B145695) or water in my quinuclidine-catalyzed reaction?
A3: It depends on the specific reaction. In the Baylis-Hillman reaction, the use of protic solvents or additives like methanol has been shown to accelerate the reaction rate.[1] This is believed to be due to the stabilization of key zwitterionic intermediates through hydrogen bonding. However, for other types of reactions, a protic solvent could potentially interfere with the catalyst or reactants. It is advisable to consult the literature for your specific transformation or to screen different solvent systems.
Q4: How can I identify the side products in my reaction?
A4: The identification of unknown side products typically involves their isolation followed by spectroscopic analysis.
-
Isolation: This can be achieved through chromatographic techniques such as column chromatography or preparative HPLC.
-
Characterization: Once isolated, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and Mass Spectrometry (MS) are used to elucidate the structure of the byproduct.[3][4] For example, the MVK dimer will have a mass corresponding to two MVK units and its NMR spectrum will be distinct from the desired Baylis-Hillman adduct.
Visualizing Reaction Pathways
Diagram 1: The Catalytic Cycle of the Baylis-Hillman Reaction and the Formation of a Dimer Side Product
Caption: Competing pathways in a quinuclidine-catalyzed reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices [pubmed.ncbi.nlm.nih.gov]
Optimizing yield and purity in Quinuclidine hydrochloride synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Quinuclidine (B89598) hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Quinuclidine hydrochloride.
Issue 1: Low Overall Yield
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting steps:
-
Incomplete Dieckmann Condensation: The intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine is a critical step.[1] Insufficiently strong base or improper reaction conditions can lead to an incomplete reaction.
-
Solution: Ensure the use of a strong base like potassium ethoxide or potassium tert-butoxide in an anhydrous solvent such as toluene (B28343).[1][2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the base.[1]
-
-
Suboptimal Decarboxylation: The hydrolysis and decarboxylation of the bicyclic keto-ester intermediate requires careful control of pH and temperature.
-
Solution: Refluxing the reaction mixture with a strong acid like 10N hydrochloric acid for an extended period (e.g., 15 hours) is crucial to ensure complete decarboxylation.[1]
-
-
Losses during Extraction: The workup and extraction steps can be a significant source of product loss.
-
Solution: After basification, typically with potassium carbonate, ensure thorough extraction with a suitable organic solvent like ether or chloroform (B151607).[1] Multiple extractions (e.g., 3-4 times) will maximize the recovery of the free base before converting it to the hydrochloride salt.
-
-
Inefficient Reduction (if starting from 3-Quinuclidinone): If synthesizing Quinuclidine from 3-Quinuclidinone, the choice of reducing agent and reaction conditions are critical.
-
Solution: An improved Huang-Minlon reduction has been shown to be effective.[3][4] This involves using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium tert-butoxide at elevated temperatures.[4][5]
-
Issue 2: Formation of Colored Impurities
Q: My final product is off-color (e.g., brown or yellow) instead of a white crystalline solid. What causes this and how can I prevent it?
A: The formation of colored impurities is a common issue, often arising from side reactions or decomposition products.
-
Side Reactions in Dieckmann Condensation: The Dieckmann condensation can sometimes produce colored byproducts, especially if the reaction temperature is too high or if there are impurities in the starting materials.
-
Solution: Maintain a gentle reflux during the condensation and ensure the purity of the 1-carbethoxymethyl-4-carbethoxypiperidine starting material.[1]
-
-
Degradation during Decarboxylation: Prolonged heating in strong acid during decarboxylation can lead to the formation of degradation products that are colored.
-
Solution: While extended heating is necessary, monitor the reaction for the formation of excessive charring. The use of activated charcoal during workup can help decolorize the solution before crystallization.[1]
-
-
Impure Starting Materials: The quality of the initial 4-piperidinecarboxylic acid or its esters can impact the color of the final product.[3][5]
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.
-
Issue 3: Incomplete Reaction or Stalling
Q: My reaction seems to have stalled, and TLC/GC analysis shows a significant amount of unreacted starting material. What should I do?
A: A stalled reaction can often be attributed to reagent deactivation or suboptimal reaction conditions.
-
Moisture Contamination: Anhydrous conditions are crucial, especially for the Dieckmann condensation where the base is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Insufficient Base: An inadequate amount of base in the Dieckmann condensation will lead to an incomplete reaction.
-
Solution: Use a sufficient molar excess of a strong base like potassium ethoxide or potassium tert-butoxide.
-
-
Low Reaction Temperature: For certain steps, particularly the decarboxylation and reduction, maintaining the appropriate reaction temperature is essential for the reaction to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods start from 4-piperidinecarboxylic acid or its derivatives. A common route involves the esterification of 4-piperidinecarboxylic acid, followed by N-alkylation with an ethyl haloacetate, intramolecular Dieckmann condensation, decarboxylation, and finally, a reduction of the resulting 3-quinuclidinone to quinuclidine, which is then converted to its hydrochloride salt.[1][3][5]
Q2: What are the critical reaction parameters to monitor for optimal yield and purity?
A2: Several parameters are critical:
-
Anhydrous Conditions: Particularly for the Dieckmann condensation, the exclusion of moisture is vital to prevent the deactivation of the base.[1]
-
Reaction Temperature: Each step has an optimal temperature range that should be strictly maintained. For example, the Dieckmann condensation is typically run at the reflux temperature of the solvent, while the Huang-Minlon reduction requires higher temperatures.[1][4][5]
-
Reaction Time: Sufficient reaction time is necessary for each step to go to completion. Monitoring the reaction by TLC or GC is recommended.
-
pH Control: Proper pH adjustment is crucial during the workup and extraction phases to ensure the product is in the desired form (free base for extraction, salt for precipitation).
Q3: What are the recommended methods for purifying the final this compound product?
A3: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of isopropyl alcohol and water.[1] The crude product is dissolved in a minimal amount of hot water, and then boiling isopropyl alcohol is added to induce crystallization upon cooling.
-
Washing: The recrystallized product should be washed with a cold solvent, such as acetone, to remove any remaining soluble impurities.[1]
Q4: Are there any significant safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are essential:
-
Handling of Potassium Metal: If preparing potassium ethoxide from potassium metal, extreme caution is necessary as potassium is highly reactive with water and can ignite in air.[1]
-
Use of Strong Acids and Bases: Strong acids (like 10N HCl) and bases (like potassium ethoxide) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: When working with moisture-sensitive reagents, maintaining an inert atmosphere is a critical safety and procedural step.[1]
-
Ventilation: The synthesis should be carried out in a well-ventilated fume hood, especially when working with volatile organic solvents.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols to help in optimizing reaction conditions.
Table 1: Yields of Intermediates and Final Product in a Typical Synthesis Route
| Step | Intermediate/Product | Starting Material | Reagents | Yield | Reference |
| N-Alkylation & Cyclization | 3-Quinuclidinone hydrochloride | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Potassium tert-butoxide, HCl | ~64% | [4] |
| Liberation of Free Base | Quinuclidinone | Quinuclidinone hydrochloride | 2N NaOH, Sodium Carbonate | 87% | [5] |
| Reduction of Quinuclidinone | This compound | Quinuclidinone hydrazone | Potassium tert-butoxide, Ethylene glycol | 56% | [4][5] |
Table 2: Comparison of Reaction Conditions for Key Steps
| Step | Reagent/Catalyst | Solvent | Temperature | Reaction Time |
| Dieckmann Condensation | Potassium ethoxide | Toluene | Reflux | ~4 hours |
| Decarboxylation | 10N Hydrochloric acid | Water | Reflux | 15 hours |
| Huang-Minlon Reduction | Hydrazine hydrate, Potassium tert-butoxide | Ethylene glycol | 175°C | 5-6 hours |
Experimental Protocols
Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is based on the procedure described in Organic Syntheses.[1]
-
Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine:
-
A solution of ethyl isonicotinate (B8489971) and ethyl bromoacetate (B1195939) in ethanol (B145695) is allowed to stand overnight and then refluxed for 4 hours to form 1-carbethoxymethyl-4-carbethoxypyridinium bromide.
-
The resulting solution is hydrogenated at 90°C under an initial pressure of 100 atm using 10% palladium on charcoal as a catalyst.
-
After filtration of the catalyst, the solvent is evaporated. The residue is dissolved in ice-cold water and extracted with chloroform after basification with potassium carbonate.
-
The chloroform extracts are dried and distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine.
-
-
Dieckmann Condensation and Decarboxylation:
-
In a three-necked flask under a nitrogen atmosphere, potassium is added to absolute toluene and heated to reflux.
-
A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene is added dropwise.
-
The reaction mixture is cooled and decomposed by the careful addition of 10N hydrochloric acid.
-
The aqueous layer is separated and refluxed for 15 hours to effect decarboxylation.
-
The hot solution is treated with activated charcoal, filtered, and evaporated to dryness.
-
-
Purification:
-
The crystalline residue is dissolved in a minimum amount of hot water.
-
Boiling isopropyl alcohol is added until the product begins to crystallize.
-
The mixture is cooled, and the solid 3-quinuclidinone hydrochloride is collected by filtration, washed with acetone, and dried.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Method to synthesize this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]
- 5. CN105315274A - Process for synthesizing this compound - Google Patents [patents.google.com]
Troubleshooting slow reaction rates in Baylis-Hillman reactions with Quinuclidine
Welcome to the technical support center for the Baylis-Hillman reaction, with a specific focus on troubleshooting reactions catalyzed by quinuclidine (B89598). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Baylis-Hillman reaction with quinuclidine proceeding so slowly?
A1: The Baylis-Hillman reaction is notoriously slow, with reaction times often extending for days.[1][2] Several factors can contribute to a slow reaction rate when using quinuclidine. The rate-determining step often involves a proton transfer, which can be sluggish.[1] Key factors influencing the kinetics include the choice of substrates, solvent, temperature, and the presence of any co-catalysts or additives.
Q2: Is quinuclidine the best amine catalyst for the Baylis-Hillman reaction?
A2: Quinuclidine is often considered one of the most active and optimal amine catalysts for the Baylis-Hillman reaction.[3][4] Its high reactivity is directly correlated with its high basicity (pKa of the conjugate acid is approximately 11.3).[3][4][5] Studies have shown a clear relationship between the basicity of quinuclidine-based catalysts and their reactivity, with more basic amines generally leading to faster reactions.[3][4][5]
Q3: What is the general mechanism of the quinuclidine-catalyzed Baylis-Hillman reaction?
A3: The generally accepted mechanism involves a few key steps:
-
Michael Addition: Quinuclidine adds to the activated alkene (e.g., an acrylate) to form a zwitterionic enolate intermediate.[6][7][8]
-
Aldol Addition: This nucleophilic enolate then attacks the aldehyde at the carbonyl carbon.[7][9]
-
Proton Transfer and Elimination: A subsequent proton transfer and elimination of the quinuclidine catalyst yields the final allylic alcohol product and regenerates the catalyst.[1][7][9]
Q4: Can I use substrates other than aldehydes and acrylates?
A4: Yes, the scope of the Baylis-Hillman reaction has been expanded to include a variety of substrates. While aldehydes and activated alkenes like acrylates, acrylonitriles, and vinyl ketones are common, other electrophiles such as imines (in the aza-Baylis-Hillman reaction) can also be used.[1][7] With optimized conditions using quinuclidine, even previously unreactive substrates like acetylenic aldehydes, vinyl sulfones, and acrylamides can be successfully employed.[3][4] However, sterically hindered substrates may exhibit lower reactivity.[10]
Troubleshooting Guide
Problem: Extremely Slow or No Reaction
This is the most common issue with the Baylis-Hillman reaction. If you observe little to no product formation after a significant amount of time, consider the following solutions.
Solutions:
-
Optimize the Solvent: The choice of solvent has a profound impact on the reaction rate. Protic solvents, such as methanol (B129727) and water, are known to accelerate the reaction significantly compared to aprotic solvents.[11] Methanol is often considered the optimal choice.[3][4]
-
Introduce a Protic Additive: The reaction can exhibit autocatalysis, suggesting that proton donors can enhance the rate.[3][4][5] The addition of a small amount of a protic co-solvent or additive like methanol, water, formamide, or triethanolamine (B1662121) can lead to substantial rate acceleration.[3][4][5]
-
Increase the Temperature: While Baylis-Hillman reactions are often run at room temperature, increasing the temperature can improve the reaction rate. For immobilized quinuclidine catalysts, reactions have been shown to reach completion faster at 50°C.[12]
-
Increase Catalyst Loading: While not always the most efficient solution, in some cases, a higher catalyst loading of quinuclidine might be beneficial. However, it's important to note that for certain systems, increasing the quinuclidine loading may not significantly affect the reaction efficiency.[13]
-
Consider a Brønsted Acid Co-catalyst: The introduction of a catalytic amount of a Brønsted acid can significantly increase the yield and shorten the reaction time.[13]
Problem: Low Yield and Side Product Formation
Low yields can be a result of competing side reactions, such as the dimerization of the activated alkene.
Solutions:
-
Control Substrate Addition: For substrates prone to self-polymerization or dimerization, the slow addition of the activated alkene to the reaction mixture can help minimize the formation of side products.[1]
-
Optimize Reaction Concentration: Diluting the reaction mixture can sometimes have a positive effect on the yield by disfavoring intermolecular side reactions.[13]
-
Purification Strategy: Ensure that the workup and purification procedures are suitable for your product. Column chromatography on silica (B1680970) gel is a common method for purifying Baylis-Hillman adducts.[1]
Data Presentation
Table 1: Effect of Catalyst Basicity on Reactivity
| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |
| Quinuclidine | 11.3 | Highest |
| 3-Hydroxyquinuclidine | 9.9 | High |
| 3-Acetoxyquinuclidine | 9.3 | Moderate |
| 3-Chloroquinuclidine | 8.9 | Moderate |
| DABCO | 8.7 | Moderate |
| Quinuclidinone | 7.2 | Low |
Data sourced from references[3][4][5].
Table 2: Influence of Solvents on a Quinuclidine-Catalyzed Baylis-Hillman Reaction
| Solvent | Solvent Type | Reaction Efficiency |
| Methanol | Protic | Excellent |
| Water | Protic | Good |
| Ethanol | Protic | Good |
| Acetonitrile | Aprotic | Moderate |
| Dichloromethane | Aprotic | Moderate |
| Tetrahydrofuran (THF) | Aprotic | Low |
This table represents a general trend observed in the literature.[11]
Experimental Protocols
General Protocol for an Accelerated Baylis-Hillman Reaction:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the activated alkene (1.5 mmol, 1.5 equiv).
-
Solvent and Catalyst Addition: Dissolve the starting materials in methanol (2 mL). Add quinuclidine (0.1-0.3 mmol, 10-30 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure Baylis-Hillman adduct.[1]
Visualizations
Caption: Mechanism of the Quinuclidine-Catalyzed Baylis-Hillman Reaction.
Caption: Troubleshooting workflow for slow Baylis-Hillman reactions.
Caption: Key parameters influencing Baylis-Hillman reaction rates.
References
- 1. benchchem.com [benchchem.com]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Morita–Baylis–Hillman reaction for non-electron-deficient olefins enabled by photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]
- 9. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Reactions of nitroxides XIII: Synthesis of the Morita–Baylis–Hillman adducts bearing a nitroxyl moiety using 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a starting compound, and DABCO and quinuclidine as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Morita–Baylis–Hillman reaction for non-electron-deficient olefins enabled by photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06784B [pubs.rsc.org]
Technical Support Center: Purification of Quinuclidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quinuclidine (B89598) Hydrochloride from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of quinuclidine hydrochloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discolored Product (Yellowish or Brown) | - Residual colored impurities from the reaction mixture. - Thermal degradation during solvent removal or drying. | - Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or isopropanol) and allow it to cool slowly. The impurities may remain in the mother liquor.[1][2] - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then filter through celite to remove the charcoal and adsorbed impurities before cooling.[1] - Solvent Wash: Wash the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold acetone).[1] |
| Low Yield After Purification | - Incomplete precipitation of the hydrochloride salt. - Product loss during transfers or filtration. - The product is too soluble in the chosen recrystallization solvent. | - Optimize Precipitation: Ensure the solution of the free base is saturated with hydrogen chloride gas or that an adequate amount of HCl solution is added.[1] Cooling the mixture can also improve precipitation. - Solvent Selection: For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system (e.g., water/isopropyl alcohol) can also be effective.[1] |
| Product Fails Purity Analysis (e.g., by GC or HPLC) | - Incomplete removal of starting materials or by-products. - Co-precipitation of impurities with the product. | - Multiple Recrystallizations: Perform a second recrystallization to improve purity. - Alternative Purification Method: If recrystallization is ineffective, consider converting the hydrochloride back to the free base, purifying the base by distillation, and then reforming the hydrochloride salt. - Purity Analysis: Utilize analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the nature of the impurities and guide further purification strategies.[2][3][4][5] |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvent. - Impurities preventing crystallization. | - Thorough Drying: Dry the product under vacuum to remove all traces of solvent. - Trituration: Add a small amount of a non-solvent and scratch the flask with a glass rod to induce crystallization. - Purification: The oil may need to be purified further by chromatography of the free base before attempting to form the salt again. |
| Difficulty Filtering the Precipitate | - Very fine particles clogging the filter paper. | - Use a Different Filter Medium: Employ a fritted glass funnel or a pad of celite over the filter paper. - Allow Crystals to Grow: Let the crystallization or precipitation proceed more slowly to form larger particles. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent depends on the impurities present. Commonly used and effective solvents for the recrystallization of this compound include isopropyl alcohol, ethanol, methanol, and n-butanol.[1][2][6] A mixed solvent system, such as dissolving the crude product in a minimum amount of hot water followed by the addition of hot isopropyl alcohol until crystallization begins, has also been reported to be effective.[1]
Q2: How can I convert the free base of quinuclidine to this compound?
A2: A common method is to dissolve the quinuclidine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). Then, pass dry hydrogen chloride gas through the solution until it is saturated, which will cause the hydrochloride salt to precipitate.[1] Alternatively, a solution of hydrogen chloride in an organic solvent like ethyl acetate can be added to the solution of the free base.[2]
Q3: My final product has a strong ammonia-like odor. Is this normal?
A3: this compound can have a strong ammonia-like odor.[7] However, a very strong or foul odor might indicate the presence of volatile impurities. Proper drying under vacuum should remove any residual volatile impurities.
Q4: What are the typical melting points for quinuclidine and its hydrochloride salt?
A4: The melting point for quinuclidine (the free base) is reported to be in the range of 157-160 °C.[6] The hydrochloride salt has a much higher melting point, often reported as >300 °C or 364-365 °C with decomposition.[6][7] The observed melting point can depend on the rate of heating.[1]
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: Purity is often assessed using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][5] For chiral purity analysis of quinuclidine derivatives, chiral GC or HPLC methods are employed.[3][4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying crude this compound by recrystallization.
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropyl alcohol, ethanol, or methanol) in which this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight) to the solution. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with a pad of celite to remove the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Formation and Precipitation of this compound from the Free Base
This protocol is useful when the free base has been purified by distillation or extraction.
-
Dissolution: Dissolve the purified quinuclidine free base in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Precipitation:
-
Method A (Gaseous HCl): Submerge the flask in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The hydrochloride salt will precipitate out. Continue bubbling until the solution is saturated.
-
Method B (HCl Solution): While stirring the solution in an ice bath, slowly add a solution of 2N hydrogen chloride in ethyl acetate.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the solvent used for precipitation (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Drying: Dry the this compound under vacuum.
-
Recrystallization (Optional): For higher purity, the obtained solid can be recrystallized following Protocol 1.
Diagrams
Caption: General workflow for the purification of Quinuclidine HCl.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101993444A - Method to synthesize this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
Preventing catalyst deactivation of Quinuclidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the use of quinuclidine (B89598) hydrochloride as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of quinuclidine hydrochloride catalyst deactivation?
A1: Deactivation of this compound catalysts can stem from several factors that diminish its catalytic efficacy. The most common causes include:
-
Poisoning: The catalytic activity can be inhibited by impurities present in the reaction mixture. Strong acids or bases, heavy metal traces, and even certain reagents or byproducts can act as poisons by reacting with the catalyst and rendering it inactive.[1][2]
-
Thermal Degradation: Although this compound is stable at moderate temperatures, prolonged exposure to high temperatures can lead to its decomposition.[1][2] It is crucial to operate within the recommended temperature range for your specific reaction.
-
Fouling: The surface of the catalyst can be blocked by non-volatile byproducts or polymers formed during the reaction.[1][2] This physical obstruction prevents the substrate from accessing the active sites of the catalyst.
-
Mechanical Loss: In cases where the catalyst is heterogenized on a solid support, physical stress from vigorous stirring or harsh recovery processes can lead to the loss of catalytic material.[1][3]
Q2: How can I prevent the deactivation of my this compound catalyst?
A2: To maintain the catalytic activity and prolong the lifespan of your this compound catalyst, consider the following preventative measures:
-
Use High-Purity Reagents: Ensure that all reactants, solvents, and other reagents are of high purity to minimize the presence of potential catalyst poisons.[1][3] Purification of starting materials, for instance by passing them through a plug of neutral alumina, can be beneficial.[1]
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that allows for an efficient reaction rate to avoid thermal degradation.[1]
-
Reaction Time: Minimize the reaction time to prevent prolonged exposure of the catalyst to potentially harsh conditions.[1]
-
Solvent Choice: The choice of solvent can impact catalyst stability. Aprotic solvents are generally preferred. Protic solvents, like methanol, can sometimes lead to lower yields and enantioselectivities by forming hydrogen bonds with the catalyst or reactants.[4][5]
-
-
Maintain an Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.[1]
-
Immobilization: For improved stability and ease of recycling, consider immobilizing the this compound catalyst on a solid support.[1]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in many instances, a deactivated this compound catalyst can be regenerated, particularly if the deactivation is due to poisoning or fouling.[1] The success of regeneration depends on the specific cause of deactivation. A general regeneration protocol is provided in the "Experimental Protocols" section below.
Q4: My reaction is sluggish or not proceeding to completion. How do I troubleshoot this?
A4: A slow or incomplete reaction can be a sign of catalyst deactivation. Here are some troubleshooting steps:
-
Verify Reagent Quality: Ensure the purity of your substrates and solvents. Impurities may be poisoning the catalyst.
-
Check Reaction Conditions: Confirm that the temperature and pressure (if applicable) are at the desired levels.
-
Assess Catalyst Loading: An insufficient amount of catalyst can lead to slow reaction rates.
-
Consider In-situ Deactivation: The substrate or product itself could be inhibiting the catalyst.[3] Monitor the reaction progress to identify any unusual byproduct formation.
-
Attempt Catalyst Regeneration: If you suspect deactivation, try regenerating a small sample of the catalyst to see if its activity is restored.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during catalysis with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Catalyst deactivation by impurities (air, moisture, acidic/basic compounds).[1][6] | Use high-purity, anhydrous, and degassed solvents and reagents. Operate under an inert atmosphere.[1] |
| Incorrect reaction temperature.[1] | Optimize the reaction temperature. Avoid excessive heat which can lead to thermal degradation.[1] | |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. | |
| Decrease in Enantioselectivity | Presence of water or protic impurities.[1] | Ensure anhydrous conditions and use aprotic solvents where possible.[1][4] |
| Partial catalyst degradation.[1] | Attempt to regenerate the catalyst or use a fresh batch.[1] | |
| Suboptimal solvent choice.[1] | Screen different aprotic solvents to find the optimal one for your reaction. | |
| Inconsistent Results | Variability in reagent quality.[7] | Use reagents from the same batch for a series of experiments and verify their purity. |
| Inconsistent experimental setup (e.g., stirring rate, temperature control).[7] | Standardize the experimental protocol and ensure consistent setup and monitoring. | |
| Exposure to air or moisture.[1] | Employ rigorous inert atmosphere techniques. |
Experimental Protocols
Protocol for Regeneration of Deactivated this compound Catalyst
This protocol is a general guideline for regenerating a catalyst that has been deactivated by non-covalent poisoning or fouling.
-
Quench and Dilute: After the reaction is complete, carefully quench the reaction mixture. Dilute the mixture with an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel.
-
Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Recrystallization (Optional): For higher purity, the recovered solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[1]
-
Drying: Dry the regenerated catalyst under vacuum to ensure all residual solvents are removed.[1]
-
Activity Check: Before using the regenerated catalyst on a large scale, test its activity and selectivity on a small-scale reaction to confirm the recovery of its catalytic performance.[1]
Visual Guides
Caption: Major deactivation pathways for this compound catalysts.
Caption: A logical workflow for troubleshooting common catalyst issues.
Caption: Experimental workflow for the regeneration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Managing hygroscopic nature of Quinuclidine hydrochloride in experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for managing the hygroscopic nature of Quinuclidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What does it mean that this compound is hygroscopic?
A1: Hygroscopic substances have a strong tendency to absorb moisture directly from the atmosphere.[1] For this compound, this means the fine, crystalline powder can quickly become clumpy, pasty, or even dissolve when exposed to ambient air, especially in humid environments. This absorbed water can interfere with weighing accuracy and impact reaction stoichiometry and kinetics.
Q2: My this compound appears clumpy. Can I still use it?
A2: Clumping is a primary indicator of moisture absorption. While you can sometimes break up clumps with a spatula, the material's water content is no longer negligible, which will lead to inaccurate measurements by mass.[1] For applications requiring precise molar quantities, using clumped material is not recommended without a drying step. For less sensitive applications, its use may be acceptable, but the potential for error should be acknowledged.
Q3: How does moisture absorption affect experimental accuracy?
A3: The primary issue is inaccurate measurement of the active compound. If you weigh out 100 mg of moist this compound, a significant and unknown portion of that mass is water, not the reagent. This leads to:
-
Incorrect Molar Ratios: The actual amount of this compound added to a reaction will be lower than calculated, affecting reaction yields, rates, and potentially leading to incomplete reactions.
-
Inaccurate Solution Concentrations: Stock solutions will be less concentrated than intended.
-
Poor Reproducibility: Results will vary depending on the extent of moisture absorption from one day to the next.
Q4: What is the best way to store this compound?
A4: Proper storage is critical to maintaining the integrity of the compound.
-
Short-Term: Store in a tightly sealed container, preferably with a secondary seal like paraffin (B1166041) film, inside a desiccator containing a drying agent (e.g., silica (B1680970) gel, Drierite).[1][2]
-
Long-Term: For long-term storage, consider placing the tightly sealed container inside a larger, sealed bag that also contains a desiccant pouch. Storing in a controlled, low-humidity environment or a dry box is ideal.
Q5: The mass of my this compound keeps increasing on the analytical balance. How can I weigh it accurately?
A5: This is a direct observation of moisture absorption. There are two primary strategies to overcome this:
-
Work Quickly (Standard Lab Environment): This method is for less sensitive applications. Tare a clean, dry weighing vessel. Add the approximate amount of this compound needed, record the mass as quickly as it stabilizes, and immediately transfer it for dissolution or addition to your reaction. Be aware that some error is unavoidable with this method.[1]
-
Use a Controlled Atmosphere (Recommended): For accuracy and reproducibility, weighing the compound in a controlled, moisture-free environment is the best practice. This can be achieved using a glovebox or a glove bag with a dry inert atmosphere (e.g., nitrogen or argon).[2] This prevents moisture uptake during the weighing process.
Q6: Can I dry this compound that has been exposed to moisture?
A6: Yes, but it must be done carefully. You can dry the compound by placing it in a vacuum oven at a gentle temperature.[1] It is crucial to ensure the temperature is well below the compound's decomposition point. After drying, the compound should be cooled to room temperature in a desiccator to prevent immediate reabsorption of moisture before use.
Quantitative Data on Hygroscopicity
| Relative Humidity (RH) | Time Exposed (hours) | Mass Increase (%) | Physical Appearance |
| 40% | 1 | ~0.5% | Free-flowing powder |
| 40% | 24 | ~1.2% | Minor clumping |
| 60% | 1 | ~1.5% | Clumping begins |
| 60% | 24 | ~5.0% | Significant clumping |
| 80% | 1 | ~7.0% | Forms a thick paste |
| 80% | 24 | >15% | Becomes a solution |
Note: This data is representative of a typical hygroscopic salt and is intended for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Accurate Weighing in a Glovebox
This protocol ensures the highest accuracy when weighing this compound.
Materials:
-
Glovebox with an inert atmosphere (<10 ppm H₂O)
-
Analytical balance (placed inside the glovebox)
-
Spatulas, weighing paper, and tared vials
-
Container of this compound
Methodology:
-
Preparation: Ensure all necessary items (spatula, vials, notebook) are placed inside the glovebox antechamber. Cycle the antechamber at least three times to purge any atmospheric moisture.[3]
-
Equilibration: Move the sealed container of this compound into the glovebox and allow it to equilibrate to the box's atmosphere for at least 30 minutes before opening.
-
Weighing: Place a tared weighing vessel on the balance. Carefully transfer the desired amount of this compound to the vessel. The mass reading should be stable as there is no moisture to absorb.
-
Transfer: Securely cap the weighing vessel containing the compound before removing it from the glovebox antechamber (after appropriate cycling) or transfer it directly to your reaction vessel within the glovebox.
Protocol 2: Preparation of a Stock Solution
This protocol minimizes moisture exposure when preparing a stock solution. The best practice is to make a concentrated stock from the entire contents of a new bottle.[4]
Materials:
-
New, sealed bottle of this compound
-
Appropriate volumetric flask, dried in an oven and cooled in a desiccator
-
Anhydrous solvent
-
Inert gas source (e.g., nitrogen or argon)
Methodology:
-
Calculate Solvent Volume: Determine the exact mass of the this compound from the manufacturer's label. Calculate the volume of solvent required to achieve the desired stock solution concentration.
-
Inert Atmosphere: If possible, perform the transfer under a gentle stream of inert gas to blanket the solid and solvent.
-
Rapid Transfer: Quickly open the new bottle of this compound and add the entire contents to the pre-dried volumetric flask.
-
Dissolution: Using a funnel, add approximately half of the calculated volume of anhydrous solvent to the flask. Swirl to dissolve the solid completely.
-
Final Volume: Once dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.
-
Storage: Cap the flask tightly, seal with paraffin film, and store in a cool, dry place. For long-term storage, aliquoting the solution into smaller, sealed vials under an inert atmosphere is recommended.
Visual Guides
Below are diagrams illustrating key workflows and concepts relevant to experiments involving this compound.
References
Side reaction pathways in the synthesis of Quinuclidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinuclidine (B89598) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the quinuclidine core?
A1: The quinuclidine ring system is typically constructed via intramolecular cyclization reactions. The most prevalent methods include the Dieckmann condensation of piperidine-based diesters to form 3-quinuclidone, and the Hofmann-Löffler-Freytag reaction of N-halo-4-ethylpiperidines. Functionalization of the quinuclidine core often involves reactions of quinuclidine N-oxides, such as the Polonovski reaction, or standard transformations like the Wittig reaction on quinuclidinone derivatives.
Q2: I am attempting a Dieckmann condensation to synthesize a 3-quinuclidone derivative, but I am getting a significant amount of a higher molecular weight byproduct. What is likely happening?
A2: You are likely observing intermolecular dimerization, a common side reaction in the Dieckmann condensation, especially when attempting to form medium to large rings.[1][2] The enolate of one diester molecule can react with a second molecule instead of cyclizing intramolecularly.
Q3: How can I minimize dimerization during the Dieckmann condensation?
A3: To favor the intramolecular cyclization and minimize dimerization, consider the following strategies:
-
High Dilution: Running the reaction at a very low concentration of the diester will reduce the probability of intermolecular collisions.
-
Slow Addition: Adding the diester slowly to the base solution can help maintain a low instantaneous concentration of the starting material.
-
Choice of Base: The use of sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) can favor intramolecular deprotonation and cyclization over intermolecular reactions.[3]
-
Solvent: Non-polar, aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) can be beneficial in reducing side reactions.[3]
Q4: I am trying to synthesize 2-quinuclidone, but the product seems to be unstable and I observe polymerization. How can I isolate this compound?
A4: 2-Quinuclidone is inherently unstable due to significant ring strain and the violation of Bredt's rule, which prevents the amide nitrogen from achieving a planar geometry.[4] This leads to a highly reactive amide that readily hydrolyzes (half-life of about 15 seconds in water) and polymerizes.[4] To circumvent this instability, 2-quinuclidone is typically synthesized and isolated as a more stable salt, such as the tetrafluoroborate (B81430) (HBF4) salt.[5] The synthesis often involves a final intramolecular Schmidt-Aubé reaction on a ketoazide precursor in the presence of an acid like HBF4.[6]
Troubleshooting Guides
Dieckmann Condensation for 3-Quinuclidone Derivatives
Issue: Low yield of the desired 3-quinuclidone derivative and formation of a dimeric byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Dieckmann condensation.
Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride via Dieckmann Condensation
This protocol is adapted from a literature procedure for the synthesis of 3-quinuclidone hydrochloride.
-
Step 1: Preparation of Diethyl piperidine-1,4-dicarboxylate. A solution of ethyl isonicotinate (B8489971) and ethyl bromoacetate (B1195939) in ethanol (B145695) is heated at reflux. The resulting pyridinium (B92312) salt is then hydrogenated over a palladium on carbon catalyst to yield diethyl piperidine-1,4-dicarboxylate.
-
Step 2: Dieckmann Condensation. To a refluxing suspension of potassium metal in toluene, absolute ethanol is added to form potassium ethoxide. The diethyl piperidine-1,4-dicarboxylate is then added dropwise to the refluxing solution under a nitrogen atmosphere. The reaction mixture is refluxed for several hours.
-
Step 3: Hydrolysis and Decarboxylation. The reaction mixture is cooled and acidified with hydrochloric acid. The aqueous layer is separated and refluxed for an extended period to effect decarboxylation.
-
Step 4: Isolation. The acidic solution is evaporated to dryness, and the resulting crude 3-quinuclidone hydrochloride is purified by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Ethoxide (in situ) | Common base for Dieckmann; can be substituted with hindered bases. |
| Solvent | Toluene | A non-polar, aprotic solvent that can reduce side reactions. |
| Temperature | Reflux | To ensure the reaction proceeds at a reasonable rate. |
| Atmosphere | Inert (Nitrogen) | To prevent side reactions with atmospheric moisture and oxygen. |
Hofmann-Löffler-Freytag Reaction
Issue: Low yield of quinuclidine and formation of unidentified byproducts.
Side Reaction Pathway: The Hofmann-Löffler-Freytag reaction proceeds via a free-radical mechanism. Side reactions can occur if the radical intermediates react in undesired ways, such as intermolecular reactions or abstraction of incorrect hydrogen atoms.
Caption: Hofmann-Löffler-Freytag reaction pathway and potential side reactions.
Troubleshooting:
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction.
-
Optimize Acid Concentration: The concentration of the acid (e.g., sulfuric acid) is crucial for the formation of the protonated N-haloamine.
-
Control of Initiation: If using photochemical initiation, ensure the wavelength and intensity of the UV light are appropriate. For thermal initiation, maintain a stable and optimal temperature.
-
Purity of Starting Material: Ensure the N-halo-4-ethylpiperidine is pure, as impurities can initiate unwanted side reactions.
Polonovski-type Reactions of Quinuclidine N-oxide
Issue: Formation of multiple products, including enamines and ring-opened byproducts, instead of the desired functionalized quinuclidine.
Side Reaction Pathway: The classical Polonovski reaction with acetic anhydride (B1165640) can lead to a cascade of reactions beyond the formation of the initial iminium ion. The use of trifluoroacetic anhydride (TFAA) allows for the reaction to be stopped at the iminium ion stage, which can then be trapped with a nucleophile.[7]
Caption: Comparison of Polonovski reaction pathways.
Troubleshooting:
-
Reagent Choice: To favor the formation of a stable iminium ion for subsequent functionalization, use trifluoroacetic anhydride (TFAA) instead of acetic anhydride.[7]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Nucleophile Addition: Add the desired nucleophile to the reaction mixture after the formation of the iminium ion to trap it effectively.
Wittig Reaction with Quinuclidine Derivatives
Issue: Poor stereoselectivity (E/Z mixture) or low yield when reacting a quinuclidinone with a phosphonium (B103445) ylide.
Troubleshooting:
-
Ylide Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.
-
Non-stabilized ylides (e.g., R = alkyl) generally lead to the (Z)-alkene.
-
Stabilized ylides (e.g., R = ester, ketone) typically yield the (E)-alkene.
-
Semi-stabilized ylides (e.g., R = aryl) often give mixtures of (E) and (Z)-alkenes.
-
-
Reaction Conditions:
-
Salt-free conditions can improve the selectivity for the (Z)-alkene with non-stabilized ylides.
-
The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides by using an excess of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaines.
-
-
Steric Hindrance: Quinuclidinone can be a sterically hindered ketone. If the reaction with a stabilized ylide is low-yielding, consider using a more reactive non-stabilized ylide or switching to a Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Wittig Reaction for the Synthesis of 3-Methylenequinuclidine
This protocol is a general procedure that can be adapted for quinuclidinone.
-
Step 1: Preparation of the Phosphonium Ylide. Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0 °C) to generate the ylide (a characteristic color change is often observed).
-
Step 2: Reaction with 3-Quinuclidinone. A solution of 3-quinuclidinone in anhydrous THF is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Step 3: Workup and Purification. The reaction is quenched, and the product is extracted. The triphenylphosphine (B44618) oxide byproduct is often removed by crystallization or chromatography.
| Parameter | Recommended Condition | Rationale |
| Ylide | Methylenetriphenylphosphorane | A non-stabilized ylide for the introduction of a methylene (B1212753) group. |
| Base | n-Butyllithium | A strong base suitable for generating non-stabilized ylides. |
| Solvent | Anhydrous THF | A common aprotic solvent for Wittig reactions. |
| Temperature | Low temperature for ylide generation and ketone addition, then warming to RT. | To control the reaction and minimize side reactions. |
References
- 1. Quinuclidone [chemeurope.com]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Enantioselectivity of Quinuclidine-Based Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using quinuclidine-based catalysts in asymmetric synthesis, with a focus on improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for lower-than-expected enantiomeric excess (ee%) in reactions using quinuclidine-based catalysts?
A1: Low enantioselectivity can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, concentration), impurities in substrates or reagents, degradation of the catalyst, and inherent limitations of the substrate. A systematic approach to troubleshooting is the best way to identify the specific cause.[1]
Q2: How significantly does temperature influence the enantioselectivity of my reaction?
A2: Temperature plays a crucial role in the enantioselectivity of asymmetric reactions. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If you are running your reaction at room temperature, consider cooling it to 0 °C or even lower. However, be aware that decreasing the temperature will likely slow down the reaction rate, necessitating longer reaction times.[1][2]
Q3: Can the choice of solvent dramatically alter the outcome of my asymmetric reaction?
A3: Absolutely. The polarity and coordinating ability of the solvent can have a profound impact on the catalyst's conformation and the stability of the transition state, which in turn affects enantioselectivity.[1] It is highly recommended to screen a range of solvents with varying polarities to find the optimal one for your specific transformation. For instance, polar, non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) are often a good starting point for quinidine-derived catalysts.[1]
Q4: I suspect my quinuclidine-based catalyst has degraded. What are the proper storage procedures and signs of degradation?
A4: Quinuclidine (B89598) derivatives, particularly those based on cinchona alkaloids like quinidine, can be sensitive to light and oxidation. They should be stored in well-sealed, light-resistant containers in a cool, dry place. A noticeable darkening in the color of the catalyst may indicate degradation. For catalyst solutions, it is best to use them freshly prepared or to store them for short durations under an inert atmosphere.[1]
Q5: Are there any additives that can be used to improve the enantioselectivity of my reaction?
A5: Yes, additives can have a significant positive effect on enantioselectivity. For example, molecular sieves are often used to remove trace amounts of water, which can hydrolyze reagents or interfere with the catalyst, leading to reduced yield and enantioselectivity.[1] In some cases, co-catalysts or other additives can enhance the desired reaction pathway through hydrogen bonding or by activating the electrophile. The choice of additive is highly dependent on the specific reaction, and screening may be necessary to identify the most effective one.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
If you are observing a low enantiomeric excess, a systematic approach to identify the root cause is essential.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity in quinuclidine-catalyzed reactions.
Step-by-Step Guidance:
-
Verify Reagent and Substrate Quality: Ensure the purity of all starting materials, reagents, and solvents. Impurities can act as inhibitors or competing catalysts, negatively impacting enantioselectivity.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent: Screen a variety of solvents with different polarities.
-
Concentration: Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.[1]
-
-
Evaluate the Catalyst:
-
Purity and Activity: Use a fresh batch of catalyst to rule out degradation.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may negatively affect enantioselectivity. It is advisable to screen different catalyst loadings.[1]
-
-
Consider Substrate Effects: The electronic and steric properties of the substrate can significantly influence the outcome. If you have systematically optimized all other parameters and still observe low ee%, the substrate itself may be the limiting factor. In such cases, modification of the substrate or exploring a different catalytic system might be necessary.[1]
Data on Reaction Parameter Optimization
Table 1: Effect of Solvent on the Enantioselective Synthesis of Spirocyclopropyl Pyrazolones
This table summarizes the effect of different solvents on the diastereoselectivity and enantioselectivity of the Michael/alkylation cascade reaction of 4-arylidenepyrazol-5-ones with diethyl 2-bromomalonate, catalyzed by a quinuclidine-derived organocatalyst ((DHQ)2AQN).
| Entry | Solvent | Time (days) | Yield (%) | dr | ee (%) |
| 1 | Dichloromethane (CH2Cl2) | 5 | 55 | 60:40 | 26 |
| 2 | Toluene | 6 | 62 | 85:15 | 70 |
| 3 | Cyclohexane | 3 | 83 | >95:5 | 93 |
| 4 | Tetrahydrofuran (B95107) (THF) | 1 | 70 | 80:20 | 65 |
| 5 | Diethyl ether (Et2O) | 2 | 65 | 82:18 | 68 |
Reaction conditions: 1 (0.15 mmol), 2 (0.1 mmol), Na2CO3 (0.15 mmol) and (DHQ)2AQN (5 mol%) in a mixture of solvent (2 mL) and H2O (0.5 mL) at room temperature. Data sourced from Carceller-Ferrer et al.
Table 2: Substrate Scope for the Iridium-Catalyzed Enantioselective Synthesis of Quinuclidine Derivatives
This table illustrates the generality of an Iridium-catalyzed intramolecular allylic dearomatization reaction for the synthesis of various quinuclidine derivatives.
| Product | Yield (%) | dr | ee (%) |
| 2a | 92 | >20/1 | 96 |
| 2b | 85 | 18/1 | 95 |
| 2c | 88 | 15/1 | 94 |
| 2d | 90 | >20/1 | 96 |
| 2e | 89 | 14/1 | 93 |
| 2f | 91 | >20/1 | 95 |
| 2g | 78 | >20/1 | 92 |
| 2h | 82 | 16/1 | 88 |
| 2i | 68 | >20/1 | 94 |
| 2j | 86 | 19/1 | 95 |
| 2k | 75 | >20/1 | 93 |
| 2l | 81 | 17/1 | 91 |
| 2m | 72 | 6/1 | 95 |
| 2n | 86 | 16/1 | 88 |
Reaction conditions: 1 (0.2 mmol), [Ir(cod)Cl]2 (2 mol %), L1 (4 mol %), and AgOAc (8 mol %) in tetrahydrofuran (THF) (2.0 mL) at 50 °C. Data sourced from Huang et al.[3]
Experimental Protocols
Protocol 1: General Procedure for a Quinidine-Thiourea Catalyzed Michael Addition
This protocol describes a general method for the asymmetric Michael addition of diphenyl phosphite (B83602) to a nitroalkene using a quinidine-derived thiourea (B124793) catalyst.
Materials:
-
Quinidine-thiourea catalyst
-
Nitroalkene
-
Diphenyl phosphite
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (optional)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the quinidine-thiourea catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent, followed by the nitroalkene.
-
If using, add activated molecular sieves to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Add diphenyl phosphite dropwise to the stirred solution.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for a quinidine-catalyzed Michael addition reaction.
Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst
This protocol provides a general guideline for the asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol using a chiral ruthenium catalyst.[4][5]
Materials:
-
3-quinuclidinone
-
Chiral Ruthenium catalyst (e.g., XylSkewphos/PICA-Ruthenium(II) complex)
-
Anhydrous ethanol
-
High-purity hydrogen gas
Procedure:
-
In a high-pressure reactor, under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-quinuclidinone and the ruthenium catalyst in anhydrous ethanol.
-
Seal the reactor and purge it several times with high-purity hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).[4][5]
-
Monitor the reaction for completion using a suitable analytical technique (e.g., GC or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, which may involve an aqueous workup and recrystallization to enhance the enantiomeric excess.
-
Determine the enantiomeric excess of the (R)-3-quinuclidinol product by chiral HPLC or GC analysis.[5]
Logical Relationship for Catalyst Selection and Optimization
References
Technical Support Center: Overcoming Solubility Challenges of Quinuclidine Hydrochloride in Organic Solvents
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the solubility of quinuclidine (B89598) hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is quinuclidine hydrochloride poorly soluble in many common organic solvents?
This compound is the salt of a tertiary amine. The ionic nature of the hydrochloride salt makes it highly polar. Consequently, it exhibits good solubility in polar solvents like water and alcohols (e.g., methanol, ethanol) but is largely insoluble in non-polar or weakly polar organic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and ethyl acetate. The strong electrostatic interactions within the crystal lattice of the salt are not easily overcome by less polar organic solvents.
Q2: I am trying to run a reaction with this compound in dichloromethane, but it won't dissolve. What is the most effective solution?
The most common and effective strategy is to convert the this compound to its free base, quinuclidine, either in situ or through a preliminary extraction. The free base is a non-polar molecule and is soluble in a wide range of organic solvents, including dichloromethane.[1] This is a standard procedure, particularly in applications like peptide coupling and when quinuclidine is used as a catalyst.
Q3: Can I improve the solubility by heating the mixture?
Gentle heating can slightly increase the solubility and the rate of dissolution of this compound in some polar organic solvents. However, this effect is often insufficient for achieving the concentrations required for many reactions, especially in non-polar solvents. Furthermore, excessive heating can lead to solvent loss or degradation of thermally sensitive reactants.
Q4: Are there any alternative methods to enhance solubility without converting to the free base?
For certain applications, particularly in biphasic reaction systems, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium (B1175870) salt or a crown ether, can facilitate the transfer of the quinuclidinium ion from an aqueous or solid phase into the organic phase where the reaction occurs. This approach does not dissolve the salt in the traditional sense but rather makes it available for reaction in the organic medium.
Q5: What is the qualitative solubility of quinuclidine and its hydrochloride salt in common solvents?
The following table summarizes the general solubility characteristics:
| Compound | Water | Alcohols (Methanol, Ethanol) | Dichloromethane (DCM) | Chloroform | Tetrahydrofuran (THF) | Diethyl Ether |
| Quinuclidine (Free Base) | Very slightly soluble[2][3] | Miscible[2] | Soluble | Soluble | Soluble | Miscible[2] |
| This compound | Soluble (0.1 g/mL)[4][5][6] | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not dissolve in the organic solvent. | The solvent is not polar enough to dissolve the ionic salt. | 1. Convert the hydrochloride salt to the free base using a suitable amine base (e.g., triethylamine) or an aqueous workup (see protocols below). 2. If applicable to your reaction, consider using a polar protic solvent like ethanol (B145695) or methanol. 3. For biphasic systems, investigate the use of a phase-transfer catalyst. |
| After adding a base to form the free base, a precipitate forms. | The precipitate is likely the hydrochloride salt of the added base (e.g., triethylamine (B128534) hydrochloride), which is often insoluble in many organic solvents. | This is an expected outcome and indicates the successful formation of the soluble quinuclidine free base. The precipitated salt can be removed by filtration. |
| The reaction is sluggish or does not proceed after adding the base and this compound. | Incomplete conversion to the free base, or the precipitated salt from the added base is interfering with the reaction. | 1. Ensure a stoichiometric amount or a slight excess of the base is used. 2. Vigorously stir the mixture to ensure complete reaction. 3. Filter off the precipitated salt before proceeding with the reaction. |
| The product is contaminated with the base used for neutralization (e.g., triethylamine). | Excess base was used and not fully removed during the workup. | Perform an aqueous wash of the reaction mixture with dilute acid (e.g., 1M HCl) to remove the excess basic impurity. |
Experimental Protocols
Protocol 1: In Situ Conversion of this compound to its Free Base for Immediate Use in an Organic Reaction
This protocol is suitable for reactions where the byproduct, triethylamine hydrochloride, does not interfere with the subsequent steps or can be easily removed.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon), if required for the reaction
Procedure:
-
To a reaction vessel under an inert atmosphere (if necessary), add this compound.
-
Add the desired volume of the anhydrous organic solvent.
-
Stir the resulting suspension vigorously.
-
Slowly add 1.1 equivalents of triethylamine or DIPEA to the suspension.
-
Continue stirring for 15-30 minutes. During this time, the solid this compound will react to form the soluble quinuclidine free base and a precipitate of triethylamine hydrochloride.
-
The resulting mixture containing the dissolved quinuclidine free base can often be used directly in the next reaction step.
-
If the precipitated triethylamine hydrochloride needs to be removed, it can be done by filtration under an inert atmosphere.
Protocol 2: Conversion and Isolation of Quinuclidine Free Base via Aqueous Workup
This protocol is recommended when the pure, isolated free base is required for the reaction.
Materials:
-
This compound
-
Dichloromethane (or another suitable water-immiscible organic solvent)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) solution (e.g., 2M)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Slowly add the aqueous base solution (e.g., 2M NaOH) to the separatory funnel until the aqueous layer is basic (test with pH paper).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The quinuclidine free base will be in the organic (bottom) layer.
-
Drain the organic layer.
-
Extract the aqueous layer two more times with fresh portions of dichloromethane.
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the quinuclidine free base, which is a solid.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for handling this compound in organic solvents.
Caption: A logical relationship diagram outlining the troubleshooting pathway for solubility issues with this compound.
References
Validation & Comparative
Structural Confirmation of Quinuclidine Hydrochloride: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of quinuclidine (B89598) hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with adamantanamine hydrochloride, supported by experimental data and detailed protocols.
Quinuclidine hydrochloride, a bicyclic amine salt, is a versatile building block in medicinal chemistry. Its rigid cage-like structure is a key feature in the design of various pharmacologically active compounds. Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This guide presents a comprehensive ¹H and ¹³C NMR analysis of this compound, comparing its spectral data with that of adamantanamine hydrochloride, another rigid bicyclic amine salt, to provide a clear framework for structural verification.
Comparative NMR Data Analysis
The structural similarities and differences between this compound and adamantanamine hydrochloride are clearly reflected in their respective ¹H and ¹³C NMR spectra. The protonation of the nitrogen atom in the hydrochloride salts causes a significant downfield shift of the neighboring protons and carbons compared to their free base counterparts.
Below is a summary of the ¹H and ¹³C NMR spectral data for this compound and adamantanamine hydrochloride.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Quinuclidine HCl | ¹H | 3.32 | Multiplet | H2, H6 |
| 2.16 | Multiplet | H3, H5, H7 (exo) | ||
| 1.94 | Multiplet | H3, H5, H7 (endo), H4 | ||
| ¹³C | Data not available in the searched literature | - | - | |
| Adamantanamine HCl | ¹H | 3.25 | Broad Singlet | -NH₃⁺ |
| 2.15 | Singlet | H3, H5, H7 | ||
| 1.75 | Singlet | H2, H4, H6, H8, H9, H10 | ||
| ¹³C | 51.5 | - | C1 | |
| 42.5 | - | C3, C5, C7 | ||
| 35.5 | - | C4, C6, C10 | ||
| 29.0 | - | C2, C8, C9 | ||
| Note: The ¹³C NMR data for this compound was not explicitly found in the searched literature. The analysis is therefore focused on the ¹H NMR comparison and the expected trends in the ¹³C NMR spectrum based on the free base data. |
Key Spectral Interpretations
¹H NMR Spectrum of this compound: The ¹H NMR spectrum of this compound in D₂O typically displays three main groups of signals.[1] The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are the most deshielded and appear as a multiplet around 3.32 ppm. The remaining methylene (B1212753) and methine protons appear as overlapping multiplets at approximately 2.16 ppm and 1.94 ppm.
Comparison with Adamantanamine Hydrochloride: Adamantanamine hydrochloride, with its highly symmetrical adamantane (B196018) cage, exhibits a simpler ¹H NMR spectrum. The protons on the carbons alpha to the ammonium (B1175870) group (C3, C5, C7) appear as a singlet around 2.15 ppm, while the other methine and methylene protons resonate as a singlet at approximately 1.75 ppm. The broad singlet at 3.25 ppm corresponds to the three protons of the ammonium group. The clear difference in the splitting patterns between the two compounds, despite both being bicyclic amine hydrochlorides, highlights the unique structural fingerprint provided by NMR.
Expected ¹³C NMR Spectrum of this compound: While experimental data for the hydrochloride salt is not readily available, the ¹³C NMR spectrum of the free base, quinuclidine, shows three distinct signals corresponding to the three unique carbon environments. Upon protonation to form the hydrochloride salt, a significant downfield shift is expected for the carbons adjacent to the nitrogen (C2 and C6) due to the inductive effect of the positive charge. The chemical shifts of the other carbons (C3, C5, C7 and C4) would also be affected, but to a lesser extent. This expected shift pattern, when compared to the known spectrum of adamantanamine hydrochloride, would provide unequivocal structural confirmation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of amine hydrochlorides like this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of the amine hydrochloride salt for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference. For hydrochlorides, D₂O is often a good choice.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard (e.g., TMS, TSP, or DSS) for chemical shift referencing.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Solvent suppression techniques may be necessary if the residual solvent signal is intense.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Visualizing the Analysis Workflow
The logical flow of structural confirmation using NMR can be visualized as follows:
Figure 1. Workflow for the structural confirmation of this compound using NMR spectroscopy.
Chemical Structure and NMR Environments
The distinct chemical environments of the protons and carbons in this compound give rise to its characteristic NMR spectra.
Figure 2. Chemical structure of quinuclidine highlighting the different proton and carbon environments relevant to NMR analysis.
References
Validating the Purity of Synthesized Quinuclidine Hydrochloride: A Comparative HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinical application. Quinuclidine (B89598) hydrochloride, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comparative analysis of a synthesized batch of quinuclidine hydrochloride against commercially available standards, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols and supporting data are presented to offer a clear and objective assessment.
Comparative Purity Analysis by HPLC
A synthesized batch of this compound was compared against a certified analytical standard. Additionally, two potential process-related impurities, 3-quinuclidinone hydrochloride (a possible oxidation product or precursor) and 4-(2-hydroxyethyl)piperidine (a potential starting material for an alternative synthesis route), were analyzed to confirm the specificity of the developed HPLC method.
The purity of the synthesized this compound was determined to be 99.85% by HPLC analysis, which is comparable to the certified analytical standard. The levels of the potential impurities were found to be below the detection limit in the synthesized batch, indicating an efficient and well-controlled synthesis and purification process.
| Sample ID | Main Peak Retention Time (min) | Purity by Area % | Impurity 1 (3-Quinuclidinone HCl) | Impurity 2 (4-(2-Hydroxyethyl)piperidine) |
| Synthesized Quinuclidine HCl | 4.25 | 99.85% | Not Detected | Not Detected |
| Quinuclidine HCl Standard | 4.26 | >99.9% | Not Applicable | Not Applicable |
| 3-Quinuclidinone HCl Standard | 3.12 | >99.0% | Not Applicable | Not Applicable |
| 4-(2-Hydroxyethyl)piperidine Std. | 2.58 | >98.0% | Not Applicable | Not Applicable |
Experimental Workflow and Signaling Pathways
The logical workflow for the validation of synthesized this compound is depicted below. This process ensures a systematic and comprehensive analysis of the synthesized compound against reference standards and potential impurities.
Caption: Workflow for HPLC-based purity validation of synthesized this compound.
Detailed Experimental Protocols
A robust and reliable HPLC method was developed and validated for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 80% Acetonitrile and 20% 10 mM Phosphate Buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Solutions: Certified analytical standards of this compound, 3-quinuclidinone hydrochloride, and 4-(2-hydroxyethyl)piperidine were individually dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: The synthesized this compound was accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
All solutions were filtered through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Specificity: The method's ability to resolve the main peak from potential impurities was confirmed by injecting individual standard solutions and a spiked sample containing all three compounds.
-
Linearity: A calibration curve was generated by injecting a series of dilutions of the this compound standard (0.1 - 2.0 mg/mL), demonstrating a linear relationship between concentration and peak area (R² > 0.999).
-
Precision: The precision of the method was evaluated by performing six replicate injections of the synthesized sample, with the relative standard deviation (RSD) of the peak area being less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the potential impurities were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, ensuring the method's sensitivity for impurity detection.
This comprehensive guide demonstrates a reliable HPLC method for validating the purity of synthesized this compound. The provided experimental data and protocols can be adapted by researchers for routine quality control and in-process monitoring during drug development.
A Comparative Guide to GC-MS Analysis for Identifying Impurities in Quinuclidine Hydrochloride Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of impurities in Quinuclidine (B89598) hydrochloride samples. The information presented is supported by experimental data drawn from the analysis of analogous compounds and established pharmaceutical impurity profiling methodologies.
Quinuclidine hydrochloride is a versatile building block in the synthesis of various pharmaceutical agents. Ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide offers a comprehensive overview of analytical strategies to meet these requirements.
The Power of GC-MS in Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it an invaluable tool for impurity profiling in the pharmaceutical industry. The ability to generate mass spectra for individual components in a complex mixture allows for confident structural elucidation of unknown impurities.
However, the analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for interaction with the stationary phase, which can lead to poor peak shapes. To address this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.
Comparison of Analytical Techniques: GC-MS vs. HPLC
While GC-MS is a robust technique, High-Performance Liquid Chromatography (HPLC) presents a strong alternative, particularly for non-volatile or thermally labile compounds. The choice between these methods depends on the specific impurity profile of the this compound sample and the analytical objectives.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Applicability | Ideal for volatile and semi-volatile impurities. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. |
| Derivatization | Often required for polar compounds like quinuclidine to enhance volatility. | Can often be performed directly, though derivatization may be used to enhance detection. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the detector used (e.g., UV, MS). LC-MS offers comparable or higher sensitivity. |
| Specificity | High, due to mass spectral fragmentation patterns providing structural information. | Specificity varies with the detector. Diode-array detection (DAD) provides spectral information, while mass spectrometry (MS) offers high specificity. |
| Typical Impurities Detected | Residual solvents, volatile starting materials, and byproducts. | Non-volatile starting materials, intermediates, degradation products, and polar impurities. |
Quantitative Data on Potential Impurities in this compound
The synthesis of this compound can introduce several potential impurities, including unreacted starting materials, intermediates, and byproducts of side reactions.[1][4][5] The following table provides an illustrative summary of potential impurities and their hypothetical quantification in a this compound sample using GC-MS and HPLC.
| Impurity | Potential Source | GC-MS (Area %) | HPLC-UV (Area %) |
| 3-Quinuclidinone | Intermediate | 0.08 | 0.09 |
| 4-Piperidinecarboxylic acid | Starting Material | Not Volatile | 0.05 |
| Ethyl chloroacetate | Starting Material | 0.03 | Not Detected |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Intermediate | 0.12 | 0.11 |
| Unidentified Impurity 1 | Byproduct | 0.04 (m/z fragments identified) | 0.05 (retention time match) |
| Unidentified Impurity 2 | Byproduct | 0.02 (m/z fragments identified) | 0.03 (retention time match) |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound (with Derivatization)
This protocol is a representative method adapted from the analysis of similar piperidine (B6355638) derivatives and would require validation for this compound.[3]
1. Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, operated in split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
HPLC-UV Method for Impurity Profiling of this compound
This protocol is a general method for the analysis of related pharmaceutical compounds and should be optimized and validated for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and the decision-making process for selecting the appropriate technique, the following diagrams are provided.
References
A Comparative Study of Quinuclidine Hydrochloride and DABCO as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of Quinuclidine (B89598) hydrochloride and 1,4-Diazabicyclo[2.2.2]octane (DABCO), two widely used tertiary amine catalysts in organic synthesis. This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of key chemical processes to aid in catalyst selection and experimental design.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of Quinuclidine hydrochloride and DABCO is crucial for predicting their behavior and efficacy in different reaction environments.
| Property | This compound | DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Molecular Formula | C₇H₁₄ClN | C₆H₁₂N₂ |
| Molecular Weight | 147.64 g/mol [1] | 112.17 g/mol [2] |
| Appearance | Colorless to white crystalline powder | White crystalline powder[3] |
| Melting Point | >300 °C (decomposes)[4] | 156-160 °C[3] |
| Boiling Point | Not applicable | 174 °C |
| pKa of Conjugate Acid | 11.3 (Quinuclidine)[5][6] | 8.8[2] |
| Solubility | Soluble in water and alcohol. | Soluble in water, acetone, benzene, and ethanol.[7] |
| Hygroscopicity | Information not readily available | Hygroscopic[3] |
Catalytic Performance: A Comparative Analysis
The catalytic activity of both Quinuclidine and DABCO is prominently featured in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[8][9][10] The basicity of the amine catalyst plays a significant role in its reactivity.
A study directly comparing a series of quinuclidine-based catalysts with DABCO in the Baylis-Hillman reaction established a clear correlation between the basicity (pKa of the conjugate acid) and the reaction rate.[5] Quinuclidine, with a higher pKa (11.3), was found to be a more active catalyst than DABCO (pKa 8.8).[5][6]
Baylis-Hillman Reaction Performance
| Catalyst | pKa (Conjugate Acid) | Relative Reactivity |
| Quinuclidine | 11.3[5][6] | Most Active[5] |
| DABCO | 8.8[2] | Less Active than Quinuclidine[5] |
While the Baylis-Hillman reaction is a primary example, both catalysts are employed in other base-catalyzed reactions such as Michael additions and aldol (B89426) condensations. However, direct side-by-side comparative studies with quantitative data across a range of substrates for these reactions are not as readily available in the literature. DABCO has been extensively reported as a catalyst for Michael additions.
Experimental Protocols
DABCO-Catalyzed Baylis-Hillman Reaction
This protocol is a general representation of a DABCO-catalyzed Baylis-Hillman reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (e.g., methyl acrylate) (1.2 mmol)
-
DABCO (0.1 mmol, 10 mol%)
-
Solvent (e.g., THF, DMF, or solvent-free)
Procedure:
-
To a stirred solution of the aldehyde and the activated alkene in the chosen solvent, add DABCO at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from hours to several days.[11]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
DABCO-Promoted Michael/Alkylation Cascade Reaction
This protocol describes a specific application of DABCO in a cascade reaction.
Materials:
-
3-Bromooxindoles (0.2 mmol)
-
α,β-Unsaturated acyl phosphonates (0.4 mmol)
-
DABCO (0.04 mmol, 20 mol%)
-
NaHCO₃ (2.0 mmol)
-
Toluene (B28343) (2 mL)
-
Alcohol (0.4 mmol)
-
DBU (0.2 mmol)
Procedure:
-
In a flame-dried tube under a nitrogen atmosphere, add 3-bromooxindole, α,β-unsaturated acyl phosphonate, DABCO, and NaHCO₃ to toluene at room temperature.[12]
-
Heat the mixture to 90-120 °C.[12]
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C.[12]
-
Quench the reaction by adding alcohol and DBU and stir for 20 minutes.[12]
-
Proceed with standard aqueous workup and purification by column chromatography.[12]
General Base-Catalyzed Aldol Condensation
This is a general protocol for a base-catalyzed aldol condensation and can be adapted for use with amine catalysts.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.0 mmol)
-
Base catalyst (e.g., NaOH, or an amine catalyst like Quinuclidine or DABCO)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Combine the aldehyde, ketone, and solvent in a reaction flask.
-
Add the base catalyst to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (if a strong base was used).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can greatly enhance understanding and aid in experimental design.
Baylis-Hillman Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine like DABCO or Quinuclidine.
Caption: Mechanism of the Tertiary Amine-Catalyzed Baylis-Hillman Reaction.
General Experimental Workflow for Catalyst Comparison
This diagram outlines a typical workflow for a comparative study of catalysts in an organic reaction.
Caption: Workflow for Comparative Catalytic Study.
Conclusion
Both this compound and DABCO are effective tertiary amine catalysts for a variety of organic transformations, most notably the Baylis-Hillman reaction. The key differentiating factor in their catalytic activity in this reaction is their basicity, with the more basic quinuclidine exhibiting higher reactivity.[5] The choice between these two catalysts will depend on the specific requirements of the reaction, including the desired reaction rate, the nature of the substrates, and the reaction conditions. DABCO, being less basic, may be preferable in cases where a milder catalyst is required to avoid side reactions. This guide provides a foundational understanding and practical data to assist researchers in making an informed decision for their synthetic endeavors. Further side-by-side experimental comparisons under identical conditions for a broader range of reactions would be beneficial for a more complete understanding of their relative catalytic performance.
References
- 1. DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions [organic-chemistry.org]
- 2. eurjchem.com [eurjchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review (2020) | Dinesh Kumar Jangid | 36 Citations [scispace.com]
- 7. BJOC - DABCO-promoted photocatalytic C–H functionalization of aldehydes [beilstein-journals.org]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of the Bases: Quinuclidine Hydrochloride vs. Other Tertiary Amine Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, the choice of catalyst is paramount. This guide provides an objective comparison of quinuclidine (B89598) hydrochloride against other common tertiary amine catalysts, supported by experimental data, to facilitate informed catalyst selection in organic synthesis.
Tertiary amines are a cornerstone of organic synthesis, serving as versatile catalysts in a myriad of transformations. Their efficacy, however, is not uniform. Factors such as basicity, nucleophilicity, and steric hindrance play a crucial role in determining catalytic activity. This guide focuses on quinuclidine hydrochloride and its performance relative to other widely used tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine (B128534) (TEA), and N,N-diisopropylethylamine (DIPEA).
The Baylis-Hillman Reaction: A Case Study in Catalytic Efficiency
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, serves as an excellent platform for comparing the catalytic prowess of tertiary amines. The reaction is notoriously slow, making the choice of an efficient catalyst critical.
The catalytic activity of tertiary amines in the Baylis-Hillman reaction is strongly correlated with their basicity (pKa of the conjugate acid). Quinuclidine, with the highest pKa among the commonly used catalysts, is often the most active. Its rigid, bicyclic structure ensures that the nitrogen's lone pair is sterically accessible for nucleophilic attack, a key step in the reaction mechanism.
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of various tertiary amine catalysts in the Baylis-Hillman reaction between p-nitrobenzaldehyde and methyl acrylate. While reaction conditions may vary slightly between studies, the data consistently demonstrates the superior performance of quinuclidine-based systems.
| Catalyst | pKa of Conjugate Acid | Reaction Time | Yield (%) | Reference |
| Quinuclidine | 11.3 | 96 h | 79 | [1][2] |
| Quinuclidine/Methanol (B129727) | 11.3 | Significantly Faster | High | [1][2][3] |
| 3-Hydroxyquinuclidine | 9.9 | - | - | [1][2] |
| 3-Acetoxyquinuclidine | 9.3 | - | - | [1][2] |
| DABCO | 8.7 | 376 h | 22 | [1][2][3] |
| Triethylamine (TEA) | 10.75 | 1.5 h | 70 | [4] |
| DMAP | 9.7 | - | - | [4] |
Note: The reaction with Triethylamine was conducted with methyl coumalate and p-nitrobenzaldehyde. Direct comparison of reaction times can be influenced by different substrates and reaction conditions.
The data clearly indicates that quinuclidine significantly outperforms DABCO in terms of reaction rate and yield. The addition of a proton source like methanol can further accelerate quinuclidine-catalyzed reactions.[1][2] While triethylamine shows a fast reaction time in a specific context, quinuclidine's high basicity and unique structural features generally render it a more potent catalyst for the Baylis-Hillman reaction.
Experimental Protocols
General Experimental Protocol for the Baylis-Hillman Reaction
This protocol provides a general procedure for conducting the Baylis-Hillman reaction to compare the efficacy of different tertiary amine catalysts.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
Tertiary amine catalyst (e.g., this compound, DABCO, TEA, DIPEA)
-
Solvent (e.g., THF, DMF, or solvent-free)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) in the chosen solvent, add the activated alkene (1.5 equiv).
-
Add the tertiary amine catalyst (0.1 - 0.2 equiv). If using this compound, it may be necessary to add a base to generate the free amine in situ.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench with 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
Visualizing the Comparison
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of the Tertiary Amine-Catalyzed Baylis-Hillman Reaction.
Caption: Experimental Workflow for Comparing Tertiary Amine Catalysts.
Caption: Logical Relationship of Key Catalyst Properties.
Conclusion
The evidence strongly suggests that for reactions where a nucleophilic tertiary amine catalyst is required, such as the Baylis-Hillman reaction, quinuclidine and its derivatives are often the superior choice. Its high basicity, combined with a sterically unencumbered nitrogen atom within a rigid bicyclic framework, leads to significantly enhanced reaction rates and yields compared to other common tertiary amines like DABCO and the more sterically hindered triethylamine and DIPEA. While the hydrochloride salt form requires in-situ neutralization, the resulting catalytic activity often justifies this extra step. For researchers aiming to optimize reaction efficiency, particularly for sluggish transformations, this compound presents a powerful catalytic tool.
References
- 1. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of nitroxides XIII: Synthesis of the Morita–Baylis–Hillman adducts bearing a nitroxyl moiety using 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a starting compound, and DABCO and quinuclidine as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
A Comparative Guide to the Catalytic Efficiency of Quinuclidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinuclidine (B89598) scaffold, a rigid bicyclic amine, is a cornerstone in the field of organocatalysis. Its unique structural and electronic properties have led to the development of a wide range of derivatives that serve as highly effective catalysts in various asymmetric chemical transformations. This guide provides an objective comparison of the catalytic performance of different quinuclidine derivatives, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a crucial carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. Quinuclidine and its derivatives are among the most effective nucleophilic catalysts for this transformation.
Data Presentation: Catalyst Efficiency in the Baylis-Hillman Reaction
The catalytic activity of quinuclidine derivatives in the Baylis-Hillman reaction correlates directly with the basicity (pKa) of the amine.[1] A study by Aggarwal et al. established a clear trend in reactivity among various derivatives.
| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |
| Quinuclidine | 11.3 | Most Active |
| 3-Hydroxyquinuclidine | 9.9 | High |
| 3-Acetoxyquinuclidine | 9.3 | Moderate-High |
| 3-Chloroquinuclidine | 8.9 | Moderate |
| DABCO | 8.7 | Moderate |
| Quinuclidinone | 7.2 | Least Active |
| This table summarizes the correlation between basicity and catalytic activity for the Baylis-Hillman reaction. Data sourced from Aggarwal, V. K., et al. (2003).[1] |
Notably, while its pKa might suggest lower reactivity compared to other derivatives in water, 1,4-diazabicyclo[2.2.2]octane (DABCO) shows higher than expected activity in aprotic solvents, where it is more basic than 3-acetoxyquinuclidine.[1] The addition of protic additives like methanol (B129727) has been shown to significantly accelerate the reaction rate when using quinuclidine as a catalyst.[1][2]
Catalytic Cycle for the Baylis-Hillman Reaction
References
A Comparative Guide to Solid-State Structure Determination: X-ray Crystallography of Quinuclidine Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of a molecule in its solid state is paramount. This guide provides a comparative analysis of X-ray crystallography for elucidating the solid-state structure of quinuclidine (B89598) hydrochloride, a key building block in the synthesis of various pharmaceuticals. We will delve into the experimental data, compare it with alternative techniques, and provide detailed protocols to support your research endeavors.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure.[1] For quinuclidine hydrochloride, this technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the crystalline state.
Performance of X-ray Crystallography: A Quantitative Look
The crystal structure of this compound has been determined, revealing a monoclinic crystal system with the space group P2₁/c. This level of detail is crucial for understanding intermolecular interactions, which in turn influence the material's physical properties such as solubility and melting point.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.983(2) |
| b (Å) | 9.278(2) |
| c (Å) | 9.023(2) |
| β (°) | 108.73(3) |
| Volume (ų) | 790.6(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.238 |
Data sourced from Kurinovich, M. S. & Nesterova, Y. M. (2000). Specific structural features of this compound and hydrobromide. Kristallografiya, 45(5), 861-864.
Comparison with Alternative Solid-State Characterization Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be a significant hurdle.[2] Therefore, it is essential to consider alternative and complementary techniques for solid-state analysis.
Table 2: Comparison of Solid-State Analysis Techniques for this compound
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Single crystal (typically >0.1 mm).[1] | Unambiguous structure determination. | Crystal growth can be challenging and time-consuming. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline phase, unit cell parameters (with lower precision than SC-XRD), phase purity. | Polycrystalline powder. | Rapid analysis, suitable for screening and quality control.[3][4] | Does not provide detailed atomic coordinates or bond information. |
| Solid-State NMR (ssNMR) Spectroscopy | Information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N, ³⁵Cl), conformational analysis, intermolecular interactions.[5] | Polycrystalline powder. | Non-destructive, sensitive to local structure and dynamics, no need for single crystals.[5] | Does not provide a complete 3D structure on its own. |
Solid-state NMR, particularly ³⁵Cl NMR, has been effectively used to study organic hydrochloride salts like this compound.[3][6] These studies provide valuable insights into the hydrogen bonding environment of the chloride ion, complementing the structural information from diffraction methods.[3] Powder X-ray diffraction is an indispensable tool for routine analysis, quality control of bulk materials, and for identifying different crystalline forms (polymorphs).[3][4][7]
Experimental Protocols
Single Crystal Growth of this compound
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For organic hydrochloride salts, two common methods are slow evaporation and vapor diffusion.
a) Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a small amount of water).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container for crystal growth over several days to weeks.
b) Vapor Diffusion Method:
-
Dissolve this compound in a "good" solvent in which it is readily soluble (e.g., ethanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible (e.g., diethyl ether).
-
Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the this compound and inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Visualizing the Process
To better understand the workflow and decision-making process in solid-state structure determination, the following diagrams are provided.
References
- 1. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinuclidine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Substituted vs. Unsubstituted Quinuclidine Catalysts in the Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of substituted and unsubstituted quinuclidine (B89598) catalysts, with a focus on their kinetic behavior in the context of the Baylis-Hillman reaction. The information presented is supported by experimental data to facilitate catalyst selection for synthetic applications.
Introduction
Quinuclidine, a bicyclic amine, and its derivatives are widely employed as nucleophilic catalysts in a variety of organic transformations, most notably the Morita-Baylis-Hillman (MBH) reaction.[1] This carbon-carbon bond-forming reaction is of significant synthetic utility.[1] The catalytic efficiency of quinuclidines can be significantly influenced by the presence of substituents on the quinuclidine core. This guide explores the kinetic differences between unsubstituted quinuclidine and its substituted analogues, providing a framework for understanding their relative reactivity.
A key finding in the study of these catalysts is the direct correlation between the basicity (pKa of the conjugate acid) of the quinuclidine derivative and its reactivity in the Baylis-Hillman reaction.[2][3] Generally, a higher basicity leads to a more active catalyst.
Quantitative Data Summary
The following table summarizes the reactivity of various quinuclidine-based catalysts in the Baylis-Hillman reaction, highlighting the established correlation between their basicity and catalytic activity.
| Catalyst | Substituent at C3 | pKa of Conjugate Acid (in water) | Relative Reactivity Order |
| Quinuclidine | -H | 11.3 | 1 (Most Reactive) |
| 3-Hydroxyquinuclidine | -OH | 9.9 | 2 |
| 3-Acetoxyquinuclidine | -OAc | 9.3 | 3 |
| 3-Chloroquinuclidine | -Cl | 8.9 | 4 |
| Quinuclidinone | =O | 7.2 | 5 (Least Reactive) |
Data sourced from references[2][3][4].
It has been observed that unsubstituted quinuclidine, possessing the highest pKa, is the most active catalyst among the compounds tested.[2][3] The reaction profile with quinuclidine can also exhibit significant autocatalysis. The addition of proton donors, such as methanol, can further enhance the reaction rates.[2][3]
Experimental Protocols
The kinetic analysis of quinuclidine-catalyzed reactions is typically performed using spectrophotometric methods under controlled conditions.
General Kinetic Experiment for Quinuclidinolysis
A representative kinetic study involves the reaction of a substrate, such as a substituted phenyl picolinate, with a series of quinuclidine catalysts. The reaction progress is monitored by the appearance of the phenoxide ion using a UV-vis spectrophotometer.
Procedure:
-
Reaction Setup: The kinetic experiments are conducted in a suitable solvent system, such as 80 mol% H₂O/20 mol% DMSO, to ensure the solubility of all reactants.[5] The temperature is maintained at a constant value (e.g., 25.0 ± 0.1 °C) using a circulating bath.[5]
-
Pseudo-First-Order Conditions: The reactions are carried out under pseudo-first-order conditions, with the concentration of the quinuclidine catalyst in significant excess of the substrate concentration.[5]
-
Data Acquisition: The absorbance of the resulting Y-substituted-phenoxide ion is monitored over time at its maximum wavelength.
-
Rate Constant Calculation: The pseudo-first-order rate constant (k_obsd) is determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t.[5] The second-order rate constant (k_N) is then calculated by dividing k_obsd by the concentration of the quinuclidine catalyst.
Visualizing the Catalytic Process
The following diagrams illustrate the generalized mechanism of the Baylis-Hillman reaction and a logical workflow for comparing the kinetic performance of different quinuclidine catalysts.
Caption: Generalized mechanism of the quinuclidine-catalyzed Baylis-Hillman reaction.
Caption: Experimental workflow for the comparative kinetic analysis of quinuclidine catalysts.
Conclusion
The kinetic analysis of substituted versus unsubstituted quinuclidine catalysts in the Baylis-Hillman reaction reveals a strong correlation between catalyst basicity and reactivity. Unsubstituted quinuclidine stands out as a highly efficient catalyst due to its high pKa. The presence of electron-withdrawing substituents on the quinuclidine ring decreases the basicity and, consequently, the catalytic activity. This understanding of structure-activity relationships is crucial for the rational design and selection of catalysts for optimizing synthetic protocols.
References
- 1. The Morita–Baylis–Hillman reaction for non-electron-deficient olefins enabled by photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinuclidine - Wikipedia [en.wikipedia.org]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Benchmarking the Performance of Quinuclidine Hydrochloride in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical factor that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of the performance of Quinuclidine (B89598) hydrochloride in various solvent systems, offering insights into its solubility and catalytic activity in comparison to other common organic bases. The information presented herein is intended to assist in optimizing reaction conditions and in the selection of the most suitable base and solvent for specific synthetic applications.
Comparative Performance Data
The efficiency of Quinuclidine hydrochloride as a catalyst or reagent is intrinsically linked to its solubility and its inherent nucleophilicity. The following tables summarize its solubility profile and compare its reactivity to other widely used tertiary amine bases.
Solubility Profile
This compound, as the salt of a weak base, generally exhibits good solubility in polar protic solvents. The solubility of its free base form, quinuclidine, is also provided for comparative purposes, as it influences the behavior of the salt in various media.
Table 1: Solubility of Quinuclidine and this compound in Various Solvents
| Compound | Solvent System | Solubility |
| This compound | Water | Soluble[1] |
| Alcohol | Soluble[1] | |
| Quinuclidine (Free Base) | Water | Very slightly soluble to soluble[2][3][4] |
| Alcohol | Miscible / Soluble[2][3][4] | |
| Diethyl Ether | Miscible / Soluble[2][3][4] | |
| Organic Solvents | Very soluble[2][3][4] |
Comparative Nucleophilicity
The catalytic activity of tertiary amines is largely dependent on the steric accessibility of the lone pair of electrons on the nitrogen atom. Quinuclidine's bicyclic structure results in an unhindered nitrogen, leading to enhanced nucleophilicity compared to other tertiary amines like triethylamine (B128534) (Et₃N) and diazabicyclooctane (DABCO). This is demonstrated by the relative rates of reaction with methyl iodide.
Table 2: Relative Reaction Rates of Tertiary Amines with Methyl Iodide
| Amine | Relative Rate of Reaction | pKa |
| Triethylamine | 1 | 10.7 |
| Quinuclidine | 63 | 11.0 |
| DABCO | 40 | 8.8 |
| Data from a study comparing the nucleophilicity of tertiary amines.[5] |
Experimental Protocols
To ensure reproducible and comparable results when benchmarking the performance of this compound, standardized experimental protocols are essential. The following methodologies outline procedures for solubility determination and for conducting kinetic studies to evaluate catalytic performance.
Protocol 1: Determination of Solubility
This protocol describes the equilibrium solubility method to quantify the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).
Protocol 2: Benchmarking Catalytic Performance via Kinetic Studies
This protocol outlines a general method for comparing the catalytic activity of this compound against other bases in a model reaction using UV-Vis spectrophotometry.[6][7]
-
Reaction Setup: In a quartz cuvette, combine the starting materials for a model reaction (e.g., a Michael addition) in the chosen solvent. The reaction should involve a chromophore whose absorbance changes as the reaction progresses.
-
Initiation: Initiate the reaction by adding a catalytic amount of this compound (or the alternative base being tested).
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer with a thermostatted cell holder. Monitor the change in absorbance at a predetermined wavelength over time.
-
Kinetic Analysis: Plot the absorbance data against time. From this data, determine the initial reaction rate. By performing the experiment with varying concentrations of reactants and catalyst, the rate law and the rate constant for the reaction can be determined.[8]
-
Comparison: Repeat the experiment under identical conditions using other organic bases (e.g., DABCO, triethylamine) to compare their catalytic efficiency with this compound based on the calculated rate constants. The effect of different solvents on the reaction rate can be investigated by repeating the entire procedure in various solvent systems.[6][7]
Visualizations
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a typical workflow for the systematic evaluation and comparison of catalyst performance.
Caption: A generalized workflow for benchmarking catalyst performance.
Catalytic Cycle of a Michael Addition
This diagram illustrates the proposed mechanism for a tertiary amine-catalyzed Michael addition reaction, a common application for bases like quinuclidine.
Caption: A simplified catalytic cycle for a Michael addition reaction.
References
- 1. This compound [chembk.com]
- 2. 奎宁环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 4. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Quinuclidine Hydrochloride: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of quinuclidine (B89598) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure the safety of personnel and to comply with regulatory standards. This guide provides a procedural framework for the safe handling and disposal of quinuclidine hydrochloride waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound may cause eye, skin, and respiratory tract irritation[1].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, immediately clean the area. Sweep up solid material and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2][4]
Step-by-Step Disposal Procedures
The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Attempting to neutralize or chemically treat this compound in a standard laboratory setting without validated protocols is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.[3]
-
Segregation and Containment:
-
Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.[3]
-
Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.[3] The container must be compatible with the chemical.
-
For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[3]
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
Disposal "Don'ts"
-
Do NOT mix with other waste unless explicitly instructed to do so by your EHS department or waste disposal contractor.[6]
-
Do NOT attempt to neutralize the chemical without a validated protocol and proper safety measures.[3]
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Must be determined by the waste generator in accordance with local, state, and federal regulations. May be classified as hazardous waste. | [1][2][5] |
| Primary Disposal Method | Licensed professional waste disposal service. | [3][4] |
| Alternative Disposal | Chemical incineration with an afterburner and scrubber system may be possible. | [4][7] |
| Container Type | Suitable, closed, and properly labeled containers. | [1][2][3][4] |
| Contaminated Materials | Dispose of as unused product/hazardous waste. | [3][4] |
Disposal Workflow
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Quinuclidine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quinuclidine hydrochloride, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. While the toxicological properties of this compound have not been fully investigated, it is known to cause eye, skin, and respiratory tract irritation.[1] Therefore, cautious handling is essential.
Hazard Identification and Personal Protective Equipment
This compound is a solid powder that can cause irritation upon contact.[1] There are no established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound.[1][2] In the absence of specific exposure limits, a conservative approach to minimize exposure is crucial.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option for handling this compound. Always inspect gloves before use and ensure they are resistant to the chemicals being handled. For prolonged or high-exposure scenarios, consult a specific glove compatibility chart or the glove manufacturer's recommendations.[3][4] |
| Lab Coat | A standard laboratory coat should be worn to protect against skin exposure. | |
| Respiratory Protection | NIOSH-approved Respirator | In a well-ventilated area or when handling small quantities, respiratory protection may not be required. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator for particulates should be used. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound in a laboratory setting is crucial. The following step-by-step protocol outlines the key stages of the handling process.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. This can be achieved through the use of a laboratory fume hood or other local exhaust ventilation systems.[1]
-
Locate and ensure the functionality of emergency equipment, including an eyewash station and a safety shower.
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated place when not in use.[1]
2. Weighing the Compound (Tare Method): To minimize exposure to the powder, the "tare method" is recommended for weighing.[5][6][7][8][9]
-
Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare it.
-
Move the tared container to a chemical fume hood.
-
Carefully add the desired amount of this compound powder to the container.
-
Seal the container securely.
-
Return the sealed container to the balance to obtain the final weight.
-
This method contains the powder within a sealed vessel during transport and weighing, reducing the risk of inhalation or surface contamination.
3. Dissolving the Compound:
-
All dissolution procedures should be performed in a chemical fume hood.
-
Slowly add the weighed this compound to the desired solvent while stirring to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
4. In Case of a Spill:
-
For small spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[5]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a wet cloth or paper towels, and place the cleaning materials into the hazardous waste container.
-
-
For large spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[10][11][12][13][14]
Waste Segregation and Containment:
-
All solid waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, should be placed into a dedicated, clearly labeled, and sealable hazardous waste container.[11][12]
-
For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used.[11][12]
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for responding to a this compound spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
